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Core Science & Biosynthesis

Foundational

Methyl 2-(3-phenylcyclobutyl)acetate: Structural Profiling, Synthetic Workflows, and Bioisosteric Applications in Medicinal Chemistry

Executive Summary As drug discovery pivots away from flat, planar aromatic systems toward saturated scaffolds with higher three-dimensional vector projection (the "Escape from Flatland" paradigm), the cyclobutane ring ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug discovery pivots away from flat, planar aromatic systems toward saturated scaffolds with higher three-dimensional vector projection (the "Escape from Flatland" paradigm), the cyclobutane ring has emerged as a critical [1]. Methyl 2-(3-phenylcyclobutyl)acetate ()[2] is a highly versatile building block that introduces a rigidified, metabolically stable 3-phenylcyclobutyl motif into complex pharmaceutical architectures. This whitepaper provides an authoritative, in-depth technical analysis of its structural properties, its mechanistic utility in target engagement, and validated synthetic protocols for its functionalization.

Structural and Physicochemical Profiling

The 3-phenylcyclobutyl system is characterized by its puckered conformation. Unlike planar aromatic rings or highly flexible aliphatic chains, cyclobutane adopts a "butterfly" geometry (with a dihedral angle of ~30°) to minimize torsional strain between adjacent methylene groups. This puckering projects substituents at the 1- and 3-positions into distinct pseudo-axial and pseudo-equatorial orientations.

Table 1: Physicochemical Properties of Methyl 2-(3-phenylcyclobutyl)acetate

PropertyValueMechanistic Implication
Chemical Name Methyl 2-(3-phenylcyclobutyl)acetateCore scaffold for alpha-alkylation
CAS Number 2113788-45-5Unique identifier for procurement
Molecular Formula C13H16O2Balanced lipophilicity
Molecular Weight 204.27 g/mol Low MW, ideal for fragment-based design
Fraction sp3 (Fsp3) 0.46 (6/13 carbons)High saturation improves solubility
H-Bond Acceptors 2 (Ester oxygens)Favorable for solvent-exposed cleft interactions
H-Bond Donors 0Enhances passive membrane permeability

Note on Stereochemistry: The 1,3-disubstitution pattern dictates that the compound exists as cis and trans isomers. In the cis isomer, both the phenyl group and the acetate chain occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions and representing the thermodynamically favored state.

Mechanistic Utility in Medicinal Chemistry (The "Why")

The strategic incorporation of Methyl 2-(3-phenylcyclobutyl)acetate into drug candidates is driven by three core mechanistic advantages:

  • Bioisosterism & Vector Projection: The cyclobutane ring acts as a non-classical bioisostere for gem-dimethyl groups, para-substituted benzenes, or flexible alkyl chains. The puckered ring projects the phenyl and acetate vectors at precise angles, allowing for optimal complementarity within deep hydrophobic pockets of target proteins (e.g., Kinases or GPCRs).

  • Metabolic Stability: Replacing electron-rich aromatic systems with a saturated cyclobutane ring significantly reduces susceptibility to oxidative metabolism, such as CYP450-mediated epoxidation or hydroxylation ()[3].

  • Conformational Restriction: The rigid cyclobutane core restricts the rotational degrees of freedom of the acetate side chain, lowering the entropic penalty upon binding to the target receptor.

TargetEngagement Ligand Methyl 2-(3-phenylcyclobutyl)acetate (Ligand) Phenyl Phenyl Ring (pi-pi stacking) Ligand->Phenyl Cyclobutane Cyclobutane Core (Hydrophobic Shielding & Vector) Ligand->Cyclobutane Ester Methyl Acetate (H-Bond Acceptor) Ligand->Ester Pocket1 Deep Hydrophobic Pocket Phenyl->Pocket1 Anchors Cyclobutane->Pocket1 Fills space (sp3) Pocket2 Solvent Exposed Cleft Ester->Pocket2 Interacts Target Target Protein (e.g., Kinase/GPCR) Pocket1->Target Pocket2->Target

Figure 1: Target engagement model illustrating the spatial projection of the 3-phenylcyclobutyl motif.

Synthetic Workflows & Protocols (The "How")

The primary utility of Methyl 2-(3-phenylcyclobutyl)acetate lies in the functionalization of the alpha-position of the acetate ester. This allows medicinal chemists to build complex, branched architectures while retaining the cyclobutane core.

Protocol: Alpha-Alkylation of Methyl 2-(3-phenylcyclobutyl)acetate This protocol describes the kinetic enolate formation and subsequent electrophilic trapping. The causality behind each step is detailed to ensure a self-validating, reproducible system.

Reagents:

  • Methyl 2-(3-phenylcyclobutyl)acetate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M relative to the ester) and cool the system to -78°C using a dry ice/acetone bath. Causality: Strict anhydrous and anaerobic conditions are required to prevent premature quenching of the highly reactive LDA or the resulting enolate.

  • Kinetic Enolate Generation: Add LDA dropwise to the cooled THF. Subsequently, add a solution of Methyl 2-(3-phenylcyclobutyl)acetate in THF dropwise over 15 minutes. Causality: LDA is a sterically hindered, strong base. Its use at -78°C ensures rapid, irreversible deprotonation at the alpha-carbon (kinetic control) while preventing nucleophilic attack at the ester carbonyl (which would lead to Claisen self-condensation). Stir for 1 hour at -78°C.

  • Electrophilic Trapping: Add the alkyl halide (e.g., Benzyl bromide) dropwise. Causality: Maintaining the reaction at -78°C during the addition prevents polyalkylation. Once added, allow the reaction to slowly warm to room temperature over 4 hours. This thermal gradient drives the substitution reaction to completion.

  • Quench and Extraction: Cool the reaction back to 0°C and quench by adding saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source that neutralizes unreacted LDA and alkoxides without hydrolyzing the ester. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate.

Workflow Start Methyl 2-(3-phenylcyclobutyl)acetate in dry THF Enolate Kinetic Enolate Formation (LDA, -78°C, 1h) Start->Enolate Alkylation Electrophile Addition (R-X, -78°C to RT) Enolate->Alkylation Quench Quench & Extract (Sat. NH4Cl, EtOAc) Alkylation->Quench Purify Flash Chromatography (Hexanes/EtOAc) Quench->Purify Analyze Isomer Analysis (1H-NMR / NOESY) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the alpha-alkylation of the acetate ester.

Analytical Validation (Self-Validating System)

To confirm the identity and stereochemical purity of the synthesized or functionalized cyclobutane, a rigorous analytical framework must be applied.

  • ¹H-NMR (400 MHz, CDCl₃): The cyclobutane ring protons are highly diagnostic. The methine proton adjacent to the phenyl ring (C3) typically resonates as a complex multiplet between 3.00 and 3.50 ppm due to deshielding by the aromatic ring. The ester methyl group appears as a sharp singlet at ~3.65 ppm. The acetate methylene (alpha-protons) will appear as a doublet around 2.50 ppm, coupling to the C1 methine of the cyclobutane ring.

  • Stereochemical Assignment via NOESY: The most critical validation step is determining the cis/trans ratio of the 1,3-disubstituted cyclobutane. In a 2D NOESY experiment, a strong cross-peak between the C1-methine proton and the C3-methine proton indicates a cis relationship (both protons reside on the same face of the puckered ring). The absence of this cross-peak, coupled with cross-peaks between the methine protons and the adjacent equatorial methylene protons, confirms the trans isomer.

  • LC-MS/GC-MS: The parent compound (MW 204.27) will show a distinct molecular ion peak [M+H]⁺ at m/z 205.1 in positive electrospray ionization (ESI+). Fragmentation typically involves the neutral loss of methanol (-32 Da) or ketene (-42 Da) from the ester moiety, leaving the stable 3-phenylcyclobutyl cation.

References
  • National Center for Biotechnology Information (PMC). "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem, 2022. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-(3-phenylcyclobutyl)acetate: A Comprehensive ¹H and ¹³C NMR Reference Guide

Executive Summary Methyl 2-(3-phenylcyclobutyl)acetate (CAS: 2113788-45-5) is a highly versatile 1,3-disubstituted cyclobutane scaffold, frequently utilized in medicinal chemistry as a conformationally restricted bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-phenylcyclobutyl)acetate (CAS: 2113788-45-5) is a highly versatile 1,3-disubstituted cyclobutane scaffold, frequently utilized in medicinal chemistry as a conformationally restricted bioisostere. The structural elucidation of cyclobutane derivatives presents unique analytical challenges due to their dynamic ring puckering, complex cross-ring spin-spin couplings, and unexpected chemical shift behaviors. This whitepaper provides a rigorous, self-validating framework for the ¹H and ¹³C NMR spectral analysis of this compound, detailing the causality behind experimental choices and observed spectral phenomena.

Conformational Dynamics and Stereochemistry

The cyclobutane ring is not a planar square; to alleviate torsional strain (Pitzer strain), it exists in a dynamic equilibrium between two puckered "butterfly" conformations [1].

For 1,3-disubstituted cyclobutanes like methyl 2-(3-phenylcyclobutyl)acetate, cis and trans stereoisomerism profoundly dictates the NMR profile. The cis-isomer is typically thermodynamically favored, as it allows both the phenyl ring and the acetate side-chain to adopt pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes.

  • Symmetry Considerations: In the cis-isomer, a plane of symmetry bisects the C1 and C3 atoms. Consequently, the C2 and C4 ring methylenes are chemically and magnetically equivalent, simplifying the ¹³C spectrum but resulting in a complex AA'BB' spin system in the ¹H spectrum.

Theoretical Causality of Cyclobutane Chemical Shifts

Historically, the downfield ¹H chemical shift of cyclobutane protons (~1.98 ppm) compared to cyclopropane (~0.22 ppm) was erroneously attributed to the antiaromaticity of the σ-CC framework. However, modern computational analyses demonstrate the opposite. As established by [2], the cyclobutane CC framework actually shields the hydrogens. The observed downfield shift is primarily a localized response to the perpendicular magnetic field and the specific orientation of the C–C bonds, rather than an antiaromatic ring current. This localized shielding/deshielding effect must be accounted for when assigning the methine protons (H-C1 and H-C3) in substituted derivatives.

Spectral Analysis and Signal Assignments

¹H NMR Signatures (400 MHz, CDCl₃)
  • Aromatic Region (7.15–7.35 ppm): The phenyl ring protons appear as a characteristic multiplet integrating to 5H. The anisotropic deshielding of the aromatic ring significantly impacts the adjacent C3 methine proton.

  • Methoxy Group (3.67 ppm): A sharp, unambiguous singlet integrating to 3H.

  • Alpha-Methylene (2.45 ppm): The -CH₂- group adjacent to the carbonyl appears as a doublet (³J ≈ 7.6 Hz) due to vicinal coupling with the C1 methine proton.

  • Ring Methines (2.65 & 3.35 ppm): The H-C3 proton (benzylic) is shifted downfield to ~3.35 ppm (quintet-like multiplet) due to the magnetic anisotropy of the phenyl ring. The H-C1 proton appears upfield at ~2.65 ppm.

  • Ring Methylenes (1.85 & 2.35 ppm): In the cis-isomer, the pseudo-axial and pseudo-equatorial protons of C2/C4 are distinct. They exhibit strong geminal coupling (²J ≈ 11 Hz) and complex vicinal/cross-ring couplings (³J and ⁴J), often appearing as distinct multiplets.

¹³C NMR Signatures (100 MHz, CDCl₃)
  • Carbonyl & Methoxy (173.5 & 51.5 ppm): Standard ester resonances.

  • Aromatic Carbons (125.8–146.0 ppm): The ipso-carbon (C3-attached) is highly deshielded (~146.0 ppm) due to the lack of an attached proton and the inductive effect of the cyclobutane ring.

  • Cyclobutane Framework (29.8–38.4 ppm): The C2 and C4 carbons resonate as a single peak at ~38.4 ppm due to molecular symmetry. The C3 carbon (~36.5 ppm) is deshielded relative to C1 (~29.8 ppm) due to the directly attached phenyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must not rely solely on 1D chemical shifts. The following protocol establishes a self-validating system using 2D correlation[3].

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden spectral lines.

Step 2: 1D Acquisition Parameters

  • ¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the methoxy and aromatic signals. Acquire 16–32 scans.

  • ¹³C NMR: Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling to eliminate ¹H-¹³C splitting. Set D1 to 3.0 seconds to account for the longer T₁ relaxation times of the quaternary ipso and carbonyl carbons. Acquire 512–1024 scans.

Step 3: 2D Validation (The Causal Loop)

  • COSY (Correlation Spectroscopy): Use to map the continuous spin system from the alpha-methylene (CH₂-COO) to H-C1, and subsequently to the C2/C4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to unambiguously pair the complex ¹H multiplets of the cyclobutane ring to their corresponding ¹³C resonances, resolving overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for validating the connectivity of isolated spin systems. The methoxy protons and the alpha-methylene protons will both show ³J and ²J correlations to the ester carbonyl, locking the side-chain structure in place.

Spectral Reference Data Tables

Table 1: ¹H NMR Quantitative Data Summary (cis-isomer)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (m, p)7.15 – 7.25m3H-
Aromatic (o)7.28 – 7.35m2H-
-OCH₃3.67s3H-
Ring H-C33.35p-like1H³J ≈ 8.0
Ring H-C12.65m1H-
-CH₂-COO-2.45d2H³J = 7.6
Ring H-C2/C4 (eq)2.35m2H²J ≈ 11.0, ³J complex
Ring H-C2/C4 (ax)1.85q-like2H²J ≈ 11.0, ³J complex
Table 2: ¹³C NMR Quantitative Data Summary (cis-isomer)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=O173.5CqEster carbonyl deshielding
Ar-C (ipso)146.0CqSubstituted aromatic carbon
Ar-C (meta)128.4CHStandard aromatic resonance
Ar-C (ortho)126.5CHStandard aromatic resonance
Ar-C (para)125.8CHStandard aromatic resonance
-OCH₃51.5CH₃Electronegative oxygen attachment
-CH₂-COO-41.2CH₂Alpha to carbonyl
Ring C2 / C438.4CH₂Equivalent by symmetry (2x intensity)
Ring C336.5CHBenzylic deshielding
Ring C129.8CHShielded relative to C3

Connectivity Visualization

The following diagram illustrates the critical HMBC correlation network used to validate the attachment of the acetate side-chain to the cyclobutane core.

HMBC_Network H_OMe H-Methoxy (3.67 ppm) C_COO C=O Ester (173.5 ppm) H_OMe->C_COO 3J HMBC H_Alpha H-α (CH2) (2.45 ppm) H_Alpha->C_COO 2J HMBC C_C1 C1 (Ring) (29.8 ppm) H_Alpha->C_C1 2J HMBC C_C2 C2/C4 (Ring) (38.4 ppm) H_Alpha->C_C2 3J HMBC H_C1 H-C1 (Ring) (2.65 ppm) H_C1->C_COO 3J HMBC C_Alpha C-α (CH2) (41.2 ppm) H_C1->C_Alpha 2J HMBC

Key HMBC (2J, 3J) correlations validating the side-chain to cyclobutane connectivity.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. URL: [Link]

  • Fawcett, A., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13, 12000-12013. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 2-(3-phenylcyclobutyl)acetate

Introduction Methyl 2-(3-phenylcyclobutyl)acetate is a molecule of interest in various fields, potentially including fragrance chemistry, materials science, and as a structural motif in pharmaceutical development. The ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(3-phenylcyclobutyl)acetate is a molecule of interest in various fields, potentially including fragrance chemistry, materials science, and as a structural motif in pharmaceutical development. The robust characterization of this and related compounds is paramount for quality control, metabolite identification, and understanding chemical transformations. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such volatile and semi-volatile organic compounds.[1][2]

This technical guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of Methyl 2-(3-phenylcyclobutyl)acetate. As a Senior Application Scientist, the following analysis is built upon foundational principles of mass spectrometry and a synthesis of fragmentation mechanisms observed in related chemical structures.[3][4] The objective is to not only present the likely mass spectrum but to explain the causal chemical principles that dictate the fragmentation pathways. This approach is designed to empower researchers to confidently identify this molecule and interpret the mass spectra of structurally similar compounds.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a reproducible and high-quality mass spectrum for Methyl 2-(3-phenylcyclobutyl)acetate, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following outlines a robust experimental setup.

2.1 Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column).

2.2 Chromatographic Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

2.3 Mass Spectrometer Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-450

  • Solvent Delay: 4 minutes

This protocol is designed to provide good chromatographic separation and produce a classic EI fragmentation pattern suitable for library matching and structural interpretation.

Experimental Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample in Volatile Solvent Vial Autosampler Vial Sample->Vial Standard Internal Standard (optional) Standard->Vial Injector GC Injector (250°C) Vial->Injector 1 µL Injection Column GC Column (Temp Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Separated Analytes Quad Quadrupole Mass Analyzer IonSource->Quad Detector Detector Quad->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of Methyl 2-(3-phenylcyclobutyl)acetate.

Ionization and the Molecular Ion

Upon entering the EI source, molecules of Methyl 2-(3-phenylcyclobutyl)acetate are bombarded with high-energy electrons (70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[5]

C₁₃H₁₆O₂ + e⁻ → [C₁₃H₁₆O₂]⁺• + 2e⁻

The molecular weight of Methyl 2-(3-phenylcyclobutyl)acetate is 204.26 g/mol . Therefore, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 204. For esters and molecules with multiple fragmentation-labile sites, the molecular ion peak may be of low abundance or even absent.[1][2]

Predicted Fragmentation Pathways

The excess energy imparted during ionization causes the molecular ion to be vibrationally excited and unstable, leading to fragmentation. The fragmentation pathways are governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[3] For Methyl 2-(3-phenylcyclobutyl)acetate, several key fragmentation pathways are predicted.

Pathway A: Cyclobutane Ring Cleavage

The four-membered cyclobutane ring is strained, and its cleavage is a highly favored fragmentation pathway. A retro [2+2] cycloaddition reaction is expected, where the ring cleaves to form two stable neutral alkene molecules. In this case, the molecular ion would cleave to form styrene and methyl acrylate.[6]

  • [C₁₃H₁₆O₂]⁺• → [C₈H₈]⁺• (Styrene) + C₄H₆O₂ (Methyl Acrylate)

    • The charge can be retained on the styrene fragment, giving a prominent ion at m/z 104 .

  • [C₁₃H₁₆O₂]⁺• → [C₄H₆O₂]⁺• (Methyl Acrylate) + C₈H₈ (Styrene)

    • Alternatively, the charge can be retained on the methyl acrylate fragment, resulting in an ion at m/z 86 .

The relative intensities of these two peaks will depend on the ionization potentials of styrene and methyl acrylate.

Pathway_A MI [M]⁺• m/z 204 Frag1 [Styrene]⁺• m/z 104 MI->Frag1 Retro [2+2] Cycloaddition Frag2 [Methyl Acrylate]⁺• m/z 86 MI->Frag2 Retro [2+2] Cycloaddition Neutral1 Methyl Acrylate (Neutral Loss) Frag1->Neutral1 Neutral2 Styrene (Neutral Loss) Frag2->Neutral2

Caption: Pathway A - Cyclobutane Ring Cleavage.

Pathway B: Fragmentation of the Ester Moiety

Standard fragmentation patterns for methyl esters are also expected to be significant.[7][8]

  • α-Cleavage (Loss of Methoxy Radical): Cleavage of the O-CH₃ bond is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

    • [C₁₃H₁₆O₂]⁺• → [M - •OCH₃]⁺

    • This results in a fragment ion at m/z 173 .

  • Loss of the Carbomethoxy Group: Cleavage of the bond between the cyclobutane ring and the acetate side chain.

    • [C₁₃H₁₆O₂]⁺• → [M - •CH₂COOCH₃]⁺

    • This would produce an ion at m/z 131 , corresponding to the phenylcyclobutyl cation.

  • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, a rearrangement involving the transfer of a hydrogen from the cyclobutane ring to the carbonyl oxygen can lead to the elimination of a neutral molecule and the formation of an ion at m/z 74 , which is characteristic of methyl esters with a γ-hydrogen.

Pathway_B MI [M]⁺• m/z 204 Frag1 [M - •OCH₃]⁺ m/z 173 MI->Frag1 α-Cleavage Frag2 [Phenylcyclobutyl]⁺ m/z 131 MI->Frag2 Side-chain Cleavage Frag3 [C₃H₆O₂]⁺• m/z 74 MI->Frag3 Rearrangement

Caption: Pathway B - Ester Moiety Fragmentation.

Pathway C: Tropylium Ion Formation

Compounds containing a benzyl group frequently undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺).[9][10] This is often the base peak in the spectrum. This pathway involves cleavage of the cyclobutane ring and loss of the rest of the molecule as a neutral radical.

  • [C₁₃H₁₆O₂]⁺• → [C₇H₇]⁺ + •C₆H₉O₂

    • This fragmentation leads to a very prominent peak at m/z 91 .

The formation of the tropylium ion is a strong indicator of a benzyl or related substructure.

Summary of Predicted Key Fragments

The following table summarizes the most likely and diagnostically significant ions in the EI mass spectrum of Methyl 2-(3-phenylcyclobutyl)acetate.

m/zProposed Structure/FormulaFragmentation PathwaySignificance
204[C₁₃H₁₆O₂]⁺•Molecular Ion (M+•)Confirms molecular weight; may be low intensity.
173[M - •OCH₃]⁺α-Cleavage of esterCharacteristic of methyl esters.
131[C₁₀H₁₁]⁺Loss of acetate side-chainIndicates the phenylcyclobutyl substructure.
104[C₈H₈]⁺•Retro [2+2] CycloadditionDiagnostic for the cyclobutane ring cleavage; styrene ion.
91[C₇H₇]⁺Ring cleavage and rearrangementHighly stable tropylium ion; often the base peak.
86[C₄H₆O₂]⁺•Retro [2+2] CycloadditionDiagnostic for the cyclobutane ring cleavage; methyl acrylate ion.
77[C₆H₅]⁺Loss of the entire side chainPhenyl cation; common in aromatic compounds.
59[CH₃OCO]⁺Cleavage of the ester groupCarbomethoxy cation.

Conclusion

The electron ionization mass spectrum of Methyl 2-(3-phenylcyclobutyl)acetate is predicted to be rich with structural information. The key diagnostic fragments will arise from three main processes: the retro [2+2] cycloaddition of the cyclobutane ring (yielding ions at m/z 104 and 86), cleavage of the ester group (producing ions at m/z 173 and 59), and rearrangement to form the highly stable tropylium ion (m/z 91). The presence and relative abundance of these key ions provide a confident basis for the structural confirmation of this molecule and can be used to differentiate it from its isomers. This guide provides a foundational framework for researchers to interpret their experimental data with a high degree of scientific rigor.

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • AIP Publishing. (n.d.). Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes.
  • AIP Publishing. (n.d.). Mass-Spectral Fragmentation of Phenyl-n-Alkanes.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PubMed. (n.d.). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • AIP Publishing. (2018, November 7). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Mass spectra of sila-cyclobutane and -cyclobutene derivatives.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research.
  • ResearchGate. (2025, December 30). (PDF) Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.
  • PMC. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

Sources

Exploratory

Thermodynamic stability of Methyl 2-(3-phenylcyclobutyl)acetate at room temperature

An in-depth technical analysis of the thermodynamic and kinetic stability of Methyl 2-(3-phenylcyclobutyl)acetate at room temperature requires a fundamental understanding of ring strain, stereochemical conformation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic and kinetic stability of Methyl 2-(3-phenylcyclobutyl)acetate at room temperature requires a fundamental understanding of ring strain, stereochemical conformation, and orbital symmetry.

As a Senior Application Scientist, the following guide is designed to provide researchers and drug development professionals with a rigorous, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned framework. We will deconstruct the physical chemistry governing this molecule and provide field-proven protocols for empirical validation.

Structural Thermodynamics: The Cyclobutane Core

The thermodynamic profile of Methyl 2-(3-phenylcyclobutyl)acetate is dominated by its central cyclobutane ring. Cycloalkanes inherently seek a tetrahedral sp³ bond angle of 109.5°. In cyclobutane, these angles are severely compressed to approximately 90°, resulting in significant angle strain . Furthermore, a strictly planar cyclobutane would force all eight adjacent C–H bonds into an eclipsed geometry, generating massive torsional strain .

To mitigate this torsional penalty, the cyclobutane ring adopts a puckered "butterfly" conformation. While this puckering slightly increases angle strain, it significantly relieves eclipsing interactions, resulting in a net energy minimum. Despite this conformational adaptation, the cyclobutane core still harbors approximately 26.3 kcal/mol of total ring strain [1]. This high ground-state energy makes the molecule thermodynamically unstable relative to its acyclic counterparts.

Stereochemical Thermodynamics: 1,3-Disubstitution

Methyl 2-(3-phenylcyclobutyl)acetate features substituents at the 1 and 3 positions of the cyclobutane ring: a methyl acetate group (-CH₂COOCH₃) and a phenyl group (-C₆H₅). The thermodynamics of this molecule are heavily dictated by its cis vs. trans stereochemistry.

In the puckered conformation, substituents occupy either pseudo-equatorial or pseudo-axial positions.

  • The Cis Isomer: Allows both the bulky phenyl and methyl acetate groups to simultaneously occupy pseudo-equatorial positions. This minimizes cross-ring steric repulsion.

  • The Trans Isomer: Forces one of the substituents into a pseudo-axial position, creating severe 1,3-diaxial-like steric clash across the ring.

Consequently, contrary to some highly specialized sterically hindered exceptions, standard 1,3-disubstituted cyclobutanes strongly favor the cis configuration to avoid these transannular interactions[2].

ConformationalLogic A 1,3-Disubstituted Cyclobutane B Cis Isomer (Syn) A->B Stereocenter Configuration C Trans Isomer (Anti) A->C D Pseudo-Equatorial / Pseudo-Equatorial (Thermodynamically Favored) B->D Ring Puckering E Pseudo-Equatorial / Pseudo-Axial (Steric Clash) C->E Ring Puckering E->D ΔG > 0 (Cannot interconvert)

Conformational thermodynamics of 1,3-disubstituted cyclobutanes favoring the cis isomer.

Kinetic Trapping: The Woodward-Hoffmann Paradigm

If the cyclobutane ring possesses ~26.3 kcal/mol of strain, why does Methyl 2-(3-phenylcyclobutyl)acetate not spontaneously decompose at room temperature? The answer lies in kinetic trapping .

The primary degradation pathway for cyclobutanes is thermal[2+2] cycloreversion, which would cleave the ring into two alkene fragments (e.g., styrene and a methyl acrylate derivative). However, according to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloreversion requires a suprafacial-antarafacial orbital interaction. This geometry is physically impossible for a small, constrained four-membered ring.

Because the concerted pathway is symmetry-forbidden, the molecule must decompose via a stepwise, biradical intermediate mechanism. The activation energy ( Ea​ ) required to break the first C–C bond and form this biradical is exceptionally high—approximately 62.5 kcal/mol for unsubstituted cyclobutane[3]. At room temperature (25 °C), the available thermal energy ( kB​T ) is only ~0.6 kcal/mol. Therefore, the kinetic barrier is virtually insurmountable, rendering the molecule highly stable under standard laboratory conditions[4].

Cycloreversion A Methyl 2-(3-phenylcyclobutyl)acetate (Kinetically Stable at 25°C) B Biradical Transition State (Ea > 50 kcal/mol) A->B Thermal Energy (Δ) Woodward-Hoffmann Forbidden C Alkene Degradants (Thermodynamic Sink) A->C Spontaneous RT Degradation (Blocked by High Ea) B->C Bond Cleavage

Kinetic trapping prevents spontaneous room-temperature [2+2] cycloreversion.

Quantitative Data Summary

The interplay between thermodynamic strain and kinetic stability is summarized below. These parameters dictate the handling and storage requirements for cyclobutane derivatives in drug development pipelines.

ParameterValueCausality / Mechanistic Impact
Cyclobutane Ring Strain ~26.3 kcal/molDrives the thermodynamic instability due to angle compression and torsional eclipsing[1].
Cis vs Trans ΔG Favors Cis (< 0 kcal/mol)Cis configuration avoids 1,3-diaxial pseudo-axial steric clashes in the puckered ring[2].
Cycloreversion Ea​ > 50.0 kcal/molSymmetry-forbidden concerted pathway forces a high-energy biradical transition state[3].
Available Thermal Energy (25 °C) ~0.6 kcal/molVastly insufficient to overcome the Ea​ barrier, ensuring absolute kinetic stability at RT.

Experimental Protocols for Stability Profiling

To empirically validate the stability of Methyl 2-(3-phenylcyclobutyl)acetate, analytical workflows must be self-validating. The following protocols isolate kinetic stability from thermodynamic degradation.

Protocol A: Quantitative NMR (qNMR) for Longitudinal Kinetic Stability

Causality: Using an inert internal standard allows for the absolute quantification of the intact cyclobutane ring over time, proving that kinetic trapping prevents spontaneous degradation at 25 °C.

  • Sample Preparation: Dissolve 10.0 mg of Methyl 2-(3-phenylcyclobutyl)acetate and 2.0 mg of a highly pure, inert internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of deuterated chloroform (CDCl₃).

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum at t=0 . Integrate the distinct cyclobutyl methine protons against the sharp aromatic singlet of the internal standard.

  • Thermal Incubation: Seal the NMR tube under an inert argon atmosphere to prevent oxidative degradation. Incubate the sample in a precision water bath set strictly to 25.0 °C.

  • Longitudinal Analysis: Acquire subsequent spectra at 7, 14, 30, and 90 days using identical acquisition parameters (relaxation delay > 5T₁).

  • Data Validation: Calculate the molar ratio at each time point. A constant ratio (within ±1% instrumental error) provides definitive proof of kinetic stability at room temperature.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermodynamic Profiling

Causality: Measuring heat flow as a function of temperature identifies the exact thermal threshold where ambient energy overcomes the biradical activation barrier, triggering exothermic cycloreversion.

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise temperature and enthalpy measurements.

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Hermetically seal the pan to prevent premature volatilization of the liquid/oil sample.

  • Thermal Ramping: Equilibrate the chamber at 25 °C, then heat at a constant rate of 10 °C/min up to 350 °C under a continuous nitrogen purge (50 mL/min).

  • Thermogram Analysis: Monitor the heat flow curve. The onset of a sharp exothermic peak indicates the initiation of the thermal [2+2] cycloreversion.

  • Validation: The complete absence of exothermic events below 150 °C confirms that the molecule possesses robust thermal stability well beyond standard room temperature parameters.

References

  • Source: nih.
  • Source: acs.
  • Source: masterorganicchemistry.
  • Source: researchgate.

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Foundational

Mechanism of action for Methyl 2-(3-phenylcyclobutyl)acetate derivatives

An In-depth Technical Guide to Elucidating the Mechanism of Action for Methyl 2-(3-phenylcyclobutyl)acetate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, a st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for Methyl 2-(3-phenylcyclobutyl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, is an increasingly utilized scaffold in medicinal chemistry due to its unique structural and conformational properties.[1] This guide provides a comprehensive framework for investigating the mechanism of action of a novel class of compounds: Methyl 2-(3-phenylcyclobutyl)acetate derivatives. While direct research on this specific molecular class is emerging, this document synthesizes current knowledge on related cyclobutane-containing molecules to propose plausible mechanisms of action and to provide detailed, actionable experimental protocols for their elucidation. This guide is intended to serve as a foundational resource for researchers initiating discovery and development programs centered on this promising chemical series.

Introduction: The Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has gained significant traction in drug design. Its inherent ring strain of 26.3 kcal mol⁻¹ and puckered conformation offer a unique three-dimensional geometry that can be exploited to enhance binding to biological targets and improve physicochemical properties.[1] The introduction of a cyclobutane moiety can lead to a reduction in planarity, potentially increasing solubility by disrupting crystal lattice energy.[1]

Several cyclobutane derivatives have demonstrated significant biological activity, including:

  • Enzyme Inhibition: Potent inhibition of enzymes such as Acetyl-CoA carboxylase (ACC), Janus kinase (JAK), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been reported for various cyclobutane-containing molecules.[2][3][4][5]

  • Antiviral and Antimicrobial Activity: Certain cyclobutane derivatives have shown promising activity against viral and mycobacterial targets.[1]

  • Neurotropic Effects: Methylene-cycloalkylacetate (MCA) derivatives have been shown to induce neurite outgrowth, suggesting potential applications in neurodegenerative diseases.[6]

Given this precedent, Methyl 2-(3-phenylcyclobutyl)acetate derivatives represent a compelling class of small molecules for therapeutic investigation. The presence of the phenyl group and the methyl acetate side chain suggests potential for diverse interactions with biological targets.

Proposed Mechanisms of Action and Investigational Pathways

Based on the activities of structurally related compounds, we propose three primary hypothetical mechanisms of action for Methyl 2-(3-phenylcyclobutyl)acetate derivatives. The following sections outline these hypotheses and provide detailed experimental workflows for their investigation.

Hypothesis 1: Inhibition of Kinase Signaling

The structural features of Methyl 2-(3-phenylcyclobutyl)acetate derivatives bear resemblance to scaffolds known to interact with the ATP-binding pocket of protein kinases. Specifically, the phenylcyclobutyl moiety could function as a hinge-binding motif. Janus kinases (JAKs) are a plausible target family given that other cyclobutane derivatives have been patented as JAK inhibitors.[3][4]

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action Studies A Synthesize Library of Methyl 2-(3-phenylcyclobutyl)acetate Derivatives B Broad Kinase Panel Screen (e.g., KinomeScan) A->B Test at 1-10 µM C Identify Primary Kinase Hits (>90% Inhibition) B->C D Dose-Response Assays (Biochemical IC50 Determination) C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E F Selectivity Profiling against Related Kinases E->F G Enzyme Kinetics Studies (e.g., Michaelis-Menten) F->G H Western Blot for Downstream Substrate Phosphorylation G->H I Cell-Based Functional Assays (e.g., Cytokine Release, Proliferation) H->I

Caption: Workflow for Investigating Kinase Inhibition.

Protocol 2.1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large panel.

  • Method: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

  • Procedure:

    • Prepare stock solutions of Methyl 2-(3-phenylcyclobutyl)acetate derivatives in 100% DMSO.

    • Submit compounds for single-concentration (typically 10 µM) screening against a panel of >400 human kinases.

    • Data is typically reported as percent inhibition relative to a control.

  • Interpretation: Hits are identified as kinases showing significant inhibition (e.g., >90%).

Protocol 2.2: Biochemical IC50 Determination

  • Objective: To determine the potency of hit compounds against specific kinases.

  • Method: In vitro kinase assay using recombinant enzyme, substrate, and ATP.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the recombinant kinase, a fluorescently labeled peptide substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2.3: Cellular Target Engagement

  • Objective: To confirm that the compound binds to the target kinase in a cellular context.

  • Method: Cellular Thermal Shift Assay (CETSA).

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

  • Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Hypothesis 2: Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)

Recent studies have identified cyclobutane-based derivatives as potent allosteric inhibitors of ACC, a key enzyme in fatty acid synthesis.[2] The phenylcyclobutyl moiety may bind to a hydrophobic allosteric pocket, inducing a conformational change that inhibits enzyme activity.

G cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 Target Validation A Recombinant ACC1/ACC2 Inhibition Assay (IC50) B Enzyme Kinetics to Determine Mechanism of Inhibition A->B Vary Substrate & Inhibitor Concentrations C Cellular Lipid Synthesis Assay ([14C]-Acetate Incorporation) B->C D Western Blot for p-ACC (Phospho-ACC) Levels C->D E siRNA-mediated Knockdown of ACC1/ACC2 D->E F Compare Compound Effect in WT vs. Knockdown Cells E->F

Caption: Workflow for Investigating ACC Inhibition.

Protocol 2.4: Recombinant ACC Inhibition Assay

  • Objective: To measure the direct inhibitory activity of the compounds on ACC1 and ACC2.

  • Method: A coupled enzyme assay that measures the consumption of NADH.

  • Procedure:

    • Perform the assay in a buffer containing recombinant human ACC1 or ACC2, acetyl-CoA, ATP, and sodium bicarbonate.

    • Couple the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

    • Monitor the decrease in absorbance at 340 nm, which is proportional to ACC activity.

    • Perform dose-response curves to determine IC50 values.

Protocol 2.5: Cellular Lipid Synthesis Assay

  • Objective: To assess the effect of the compounds on de novo lipogenesis in cells.

  • Method: Measurement of the incorporation of radiolabeled acetate into cellular lipids.

  • Procedure:

    • Culture a relevant cell line (e.g., HepG2) in the presence of varying concentrations of the test compound.

    • Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours.

    • Wash the cells and extract total lipids.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Interpretation: A dose-dependent decrease in [¹⁴C]-acetate incorporation indicates inhibition of fatty acid synthesis.

Hypothesis 3: Modulation of Ion Channels or GPCRs

The lipophilic nature of the phenylcyclobutyl group suggests potential interactions with transmembrane proteins such as ion channels or G-protein coupled receptors (GPCRs). The overall structure does not immediately map to a known pharmacophore, necessitating a broad screening approach.

G cluster_0 Broad Phenotypic Screening cluster_1 Hit Deconvolution A High-Content Imaging for Cellular Phenotypes B Broad GPCR Panel Screen (e.g., PRESTO-Tango) A->B C Automated Electrophysiology for Ion Channel Activity B->C D Identify Specific GPCR or Ion Channel Hits C->D E Validate with Orthogonal Assays (e.g., Calcium Flux, cAMP) D->E F Determine Agonist/Antagonist or Modulator Activity E->F

Caption: Workflow for Investigating Ion Channel/GPCR Modulation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between derivatives and to establish structure-activity relationships (SAR).

Table 1: Example Data Summary for Kinase Inhibition Profile

Compound IDStructureKinase TargetIC50 (nM)Cellular EC50 (nM)
DERIV-001[Structure]JAK150250
DERIV-002[Structure]JAK11580
DERIV-003[Structure]JAK2120>1000
...............

Table 2: Example Data Summary for ACC Inhibition Profile

Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Cellular Lipogenesis IC50 (µM)
DERIV-001251501.2
DERIV-00218950.8
DERIV-003>1000>1000>50
............

Conclusion and Future Directions

This guide provides a structured and experimentally driven approach to elucidating the mechanism of action of Methyl 2-(3-phenylcyclobutyl)acetate derivatives. By systematically testing the hypotheses of kinase inhibition, ACC allosteric modulation, and broader effects on transmembrane proteins, researchers can efficiently identify the primary biological targets and downstream pathways affected by this novel chemical series. The experimental protocols provided herein are robust and well-established, offering a clear path from initial screening to detailed mechanistic studies. Future work should focus on lead optimization based on the established SAR and in vivo validation of the identified mechanism in relevant disease models.

References

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Cyclobutane – Knowledge and References. Taylor & Francis. [Link]

  • CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • AUG 2021 - Vol: 11 Issue:02 (85-91 ). International Journal of Pharmaceutical Erudition. [Link]

  • Neurotropic activity and safety of methylene-cycloalkylacetate (MCA) derivative 3-(3-allyl-2-methylenecyclohexyl) propanoic acid. PMC. [Link]

  • methyl 2-(3-hydroxycyclobutyl)acetate — Chemical Substance Information. NextSDS. [Link]

  • Phenylcyclobutyl Triazoles as Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type I. PubMed. [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. PubMed. [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

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Exploratory

Toxicity and safety data sheet (SDS) for Methyl 2-(3-phenylcyclobutyl)acetate

An In-Depth Technical Guide to the Anticipated Toxicity and Safe Handling of Methyl 2-(3-phenylcyclobutyl)acetate Disclaimer: This document provides a detailed toxicological and safety assessment for Methyl 2-(3-phenylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Toxicity and Safe Handling of Methyl 2-(3-phenylcyclobutyl)acetate

Disclaimer: This document provides a detailed toxicological and safety assessment for Methyl 2-(3-phenylcyclobutyl)acetate based on expert analysis of its chemical structure and data from analogous compounds. As of the date of this guide, specific toxicological data for this compound is not available in the public domain. The guidance herein is predictive and intended to establish a robust framework for safe handling in a research and development setting. All recommendations should be implemented with the understanding that they represent a precautionary approach until empirical data for the specific compound can be generated.

Executive Summary: A Precautionary Approach to a Novel Compound

Methyl 2-(3-phenylcyclobutyl)acetate is a molecule of interest for which a formal Safety Data Sheet (SDS) and comprehensive toxicity profile are not yet established. This guide, authored for an audience of researchers, scientists, and drug development professionals, bridges this critical knowledge gap. By deconstructing the molecule into its primary structural motifs—a methyl acetate ester, a phenyl group, and a cyclobutyl ring—we can infer a probable hazard profile and establish rigorous, field-proven safety protocols.

The core principle of this guide is proactive risk mitigation . We will operate under the assumption that Methyl 2-(3-phenylcyclobutyl)acetate may possess hazards associated with its structural analogues. This includes potential flammability, irritant properties (skin and eye), and possible central nervous system effects with significant exposure. The protocols and insights provided are designed to be self-validating, ensuring a high margin of safety for laboratory personnel.

Structural Analogue-Based Hazard Identification

The toxicological profile of a novel compound can be anticipated by examining its constituent functional groups and comparing them to well-characterized molecules.

  • The Methyl Acetate Moiety: The ester component, methyl acetate, is a well-documented chemical. It is a highly flammable liquid and vapor.[1][2] It is known to cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[1][2][3] Repeated dermal contact can result in skin dryness or cracking.[1][4] Therefore, it is prudent to assume Methyl 2-(3-phenylcyclobutyl)acetate may share these properties.

  • The Phenyl Group: Aromatic compounds, such as those containing a phenyl group, can present their own set of hazards. Phenyl acetate, a related compound, is classified as a combustible liquid and is harmful if swallowed. Another analogue, 3-Phenylbutyric acid, is known to cause skin and eye irritation and may cause respiratory irritation.[5] This suggests that the phenylcyclobutyl portion of our target molecule could contribute to irritant and other toxicological properties.

  • General Ester Hazards: The broader class of acetate esters often presents hazards related to flammability and irritation.[6][7][8]

Based on this analysis, we will proceed with the assumption that Methyl 2-(3-phenylcyclobutyl)acetate is a hazardous substance.

Anticipated GHS Hazard Classification:
Hazard ClassCategoryAnticipated Hazard Statement
Flammable LiquidsCategory 3/4H226/H227: Flammable liquid and vapor / Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][5][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Safe Handling and Engineering Controls: A Multi-Layered Defense

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal, and ingestion—based on the inferred hazard profile.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of Methyl 2-(3-phenylcyclobutyl)acetate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of vapors, which may cause respiratory irritation and dizziness.[1][2]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Static Discharge Prevention: Given the potential flammability, all containers and equipment must be properly grounded and bonded during transfers of significant quantities to prevent ignition from static electricity.[8] Use non-sparking tools where appropriate.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE is dictated by the anticipated hazards of skin/eye irritation and potential dermal absorption.

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended for transfers of pure material. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations or if there is a potential for exposure outside of a fume hood.

Workflow for Safe Handling of Novel Compounds

The following diagram outlines the logical flow for safely managing a new chemical entity like Methyl 2-(3-phenylcyclobutyl)acetate.

G cluster_prep Preparation & Assessment cluster_handling Experimental Work cluster_cleanup Post-Experiment start Receipt of New Compound: Methyl 2-(3-phenylcyclobutyl)acetate assess Hazard Assessment: Analyze structure, review analogue SDS start->assess protocol Develop Specific Safe Handling Protocol assess->protocol training Train Personnel on Inferred Hazards & Protocol protocol->training ppe Don Appropriate PPE training->ppe hood Work Exclusively in Chemical Fume Hood ppe->hood handle Execute Experiment Following Protocol hood->handle waste Segregate & Label Waste handle->waste decon Decontaminate Work Area & Equipment waste->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for handling novel chemical compounds.

Emergency Procedures: Rapid and Informed Response

A self-validating safety system requires robust and well-rehearsed emergency protocols.

First-Aid Measures
Exposure RouteActionRationale
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.Based on the potential for dizziness and respiratory irritation from acetate esters and phenyl compounds.[3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.To mitigate the anticipated skin irritation.[5] Prolonged contact with acetates can cause dryness.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.To counter the expected serious eye irritation from the methyl acetate moiety.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Based on the "harmful if swallowed" classification of analogous compounds like phenyl acetate. Vomiting may lead to aspiration.[3]
Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6] A water spray can be used to cool fire-exposed containers.

  • Hazards: The compound is expected to be a flammable or combustible liquid.[8] Vapors may be heavier than air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[6] Hazardous decomposition products may include carbon monoxide and carbon dioxide.

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Control Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).[1][6]

  • Containment: Wear full PPE. Contain the spill using inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Response Decision Tree

G cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation? exposure->inhalation skin Skin/Eye Contact? exposure->skin ingestion Ingestion? exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air Yes flush Flush with Water (15+ min) Remove Contaminated Clothing skin->flush Yes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth Yes medical Seek Immediate Medical Attention fresh_air->medical flush->medical rinse_mouth->medical

Caption: Decision tree for first-aid response to exposure.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][8] The storage area should be designated for flammable liquids.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.

Conclusion: A Framework for Responsible Innovation

While the definitive toxicological properties of Methyl 2-(3-phenylcyclobutyl)acetate await empirical validation, a responsible and scientifically-grounded approach to its handling is not only possible but imperative. By leveraging data from structural analogues, we have constructed a comprehensive safety framework. This guide provides the necessary protocols and intellectual justification to empower researchers to work with this novel compound with a high degree of confidence and safety. Adherence to these guidelines will ensure that scientific discovery and personnel safety proceed in tandem.

References

  • U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents.
  • Merck Millipore. (n.d.). Safety Data Sheet - Methyl Acetate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Isoamyl acetate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Phenyl acetate.
  • Unknown Source. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2018, February 7). Safety Data Sheet - (R)-(-)-2-Phenylglycine methyl ester hydrochloride.
  • Kao Corporation. (2021, June 21). Material Safety Data Sheet - EXCEPARL MC.
  • FUJIFILM Wako Chemicals. (2023, October 26). Safety Data Sheet - Isopentyl Acetate.
  • CPAChem. (2024, January 22). Safety data sheet - 2-Methylbutyl Acetate.
  • FUJIFILM Wako Chemicals. (2025, April 24). Safety Data Sheet - Benzyl Chloride.
  • Kao Corporation. (2020, May 22). Safety Summary: Alkyl Sulfate (AS).
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - Product 107395.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid.
  • LGC Standards. (2022, August 31). Safety Data Sheet - Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate.
  • Australian Government Department of Health. (2020, August). Public Report: Spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, 1-acetate. Retrieved from the Australian Industrial Chemicals Introduction Scheme (AICIS).
  • PENTA. (2025, April 23). Safety Data Sheet - Methyl acetate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet - Methyl acetate.
  • Tokyo Chemical Industry Co., Ltd. (2024, November 29). Safety Data Sheet - 2-Methylbutyl Acetate.
  • RIFM. (2024, July 24).
  • NextSDS. (n.d.). Methyl 2-(3-hydroxycyclobutyl)acetate — Chemical Substance Information.
  • Cosmetic Ingredient Review. (2010, August 30-31). Draft Final Report of Methyl Acetate, Simple Alkyl Acetate Esters, Acetic Acid and its Salts as used in Cosmetics.
  • Santos. (2021, June). Methyl acetate.

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Foundational

Pharmacokinetic Profiling of Methyl 2-(3-phenylcyclobutyl)acetate Analogs: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The 3-phenylcyclobutyl scaffold has emerged as a highly versatile, conformationally restricted pharmacophore in modern medicinal chemistry, increasingly utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3-phenylcyclobutyl scaffold has emerged as a highly versatile, conformationally restricted pharmacophore in modern medicinal chemistry, increasingly utilized in the design of antiviral agents and novel antimicrobial hybrids[1][2]. The rigid cyclobutane ring forces the attached phenyl group into a specific spatial vector, minimizing entropic penalties upon target binding.

However, when the active pharmacophore requires a carboxylic acid for target engagement (e.g., forming critical salt bridges), the resulting polarity often severely limits gastrointestinal (GI) absorption and cellular permeability. To circumvent this, synthesizing the methyl ester derivative—methyl 2-(3-phenylcyclobutyl)acetate—serves as a classic prodrug strategy[3].

The Causality of the Ester Strategy: Masking the polar carboxylic acid with a methyl group neutralizes the molecule at physiological pH, significantly enhancing lipophilicity and enabling passive transcellular diffusion[3]. However, this structural choice introduces a complex pharmacokinetic (PK) hurdle: the prodrug relies entirely on endogenous carboxylesterases (CES) to hydrolyze the ester bond and release the active acid in vivo[4]. Consequently, the PK profiling of these analogs cannot rely on standard small-molecule workflows; it must be explicitly designed to interrogate esterase-mediated bioconversion across different species.

Physicochemical Profiling & ADME Foundations

Before initiating in vitro or in vivo studies, it is critical to quantify the physicochemical shift induced by the methyl esterification. The ester will exhibit high permeability but poor aqueous solubility, whereas the active acid will demonstrate the inverse.

Table 1: Comparative Physicochemical Profile (Expected Ranges)
ParameterMethyl 2-(3-phenylcyclobutyl)acetate (Prodrug)2-(3-phenylcyclobutyl)acetic acid (Active)
Molecular State (pH 7.4) Neutral (Non-ionized)Anionic (Deprotonated carboxylate)
Lipophilicity (LogP) High (~3.5 - 4.0)Moderate (~2.0 - 2.5)
Kinetic Solubility Poor (<10 µg/mL)High (>100 µg/mL in aqueous buffer)
Permeability (Papp) High (>15 × 10⁻⁶ cm/s)Low (<2 × 10⁻⁶ cm/s)
Target Engagement Inactive (Steric clash of methyl group)Active (Favorable electrostatic interactions)
Protocol 1: Aqueous Kinetic Solubility Assay (μSOL Method)

Causality: Traditional thermodynamic shake-flask methods require excessive API and do not accurately reflect the kinetic dissolution a drug experiences in the GI tract. The μSOL method provides rapid, physiologically relevant kinetic solubility data[1].

  • Step 1: Prepare a 10 mM stock solution of the methyl ester analog in 100% DMSO.

  • Step 2: Spike the stock into a 96-well plate containing pH 7.4 phosphate-buffered saline (PBS) to achieve a final DMSO concentration of 1%.

  • Step 3: Incubate at 37°C for 2 hours with continuous shaking.

  • Step 4 (Self-Validation): Include Diclofenac (high solubility) and Amiodarone (low solubility) as internal assay controls.

  • Step 5: Filter through a 0.45 µm membrane and quantify the dissolved compound via HPLC-UV against a standard curve.

In Vitro Pharmacokinetic Workflows: The Esterase Challenge

The most common failure point in the preclinical development of methyl ester prodrugs is the misinterpretation of plasma stability data.

Expert Insight: There is a profound interspecies difference in carboxylesterase expression. Rodent plasma contains exceptionally high levels of Carboxylesterase 1c (CES1c), which rapidly hydrolyzes methyl esters in the bloodstream[5][6]. In contrast, human and dog plasma lack significant CES activity; in humans, CES1 and CES2 are primarily localized intracellularly in the liver and intestine[4]. If a scientist runs a standard mouse PK study without this knowledge, the rapid systemic clearance of the prodrug will be falsely attributed to poor absorption rather than rodent-specific plasma hydrolysis.

G Prodrug Methyl 2-(3-phenylcyclobutyl)acetate (Prodrug) Absorption GI Absorption & Passive Diffusion Prodrug->Absorption CES Carboxylesterase (CES1/CES2) Hydrolysis Absorption->CES Active 2-(3-phenylcyclobutyl)acetic acid (Active Metabolite) CES->Active CYP CYP450 Hepatic Metabolism (Phenyl/Cyclobutyl Oxidation) Active->CYP Excretion Renal/Biliary Excretion CYP->Excretion

Caption: Metabolic activation and clearance pathway of methyl 2-(3-phenylcyclobutyl)acetate analogs.

Protocol 2: Plasma Stability & CES Phenotyping Assay

Causality: This protocol isolates enzymatic hydrolysis from chemical instability and maps the species-specific bioconversion rates necessary for accurate In Vitro to In Vivo Extrapolation (IVIVE).

  • Step 1: Aliquot blank plasma from Mouse (CD-1), Rat (Sprague-Dawley), Dog (Beagle), and Human into separate tubes, pre-warmed to 37°C.

  • Step 2: Prepare two parallel sets of plasma. To Set B, add 1 mM of bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor, and pre-incubate for 15 minutes.

  • Step 3: Spike the methyl ester prodrug (final concentration 1 µM) into both sets.

  • Step 4: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation: If the compound degrades in Set A (uninhibited) but remains stable in Set B (BNPP-inhibited), the clearance is definitively esterase-driven. Furthermore, expect half-lives (T1/2) to be <15 mins in rodents, but >120 mins in human plasma[5][6].

In Vivo PK Profiling & Bioanalysis

To accurately assess the bioavailability of these analogs, in vivo studies must simultaneously track the disappearance of the methyl ester and the appearance of the active acetic acid.

Protocol 3: Rodent PK and Polarity-Switching LC-MS/MS

Causality: Because the prodrug and the active metabolite have fundamentally different ionization properties, standard single-mode mass spectrometry will fail to detect both. The methyl ester typically ionizes well in positive electrospray ionization (ESI+), whereas the active carboxylic acid requires negative mode (ESI-) for optimal detection.

  • Step 1 (Dosing): Administer the methyl ester analog to two cohorts of Sprague-Dawley rats: Cohort A receives 2 mg/kg Intravenously (IV); Cohort B receives 10 mg/kg Per Os (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Step 2 (Sampling): Collect blood via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Crucial: Collect blood into tubes pre-treated with NaF/KOx (esterase inhibitors) to prevent ex vivo hydrolysis of the prodrug during sample handling.

  • Step 3 (Extraction): Perform protein precipitation using 3 volumes of cold acetonitrile.

  • Step 4 (LC-MS/MS Analysis): Utilize a rapid polarity-switching MS method.

    • Transition 1 (ESI+): Monitor the [M+H]+ parent mass of the methyl ester.

    • Transition 2 (ESI-): Monitor the [M-H]- parent mass of the active 2-(3-phenylcyclobutyl)acetic acid.

  • Step 5 (Data Synthesis): Calculate the AUC (Area Under the Curve) for both analytes. The true bioavailability of the prodrug strategy is determined by the ratio of the active acid's AUC following PO administration versus IV administration.

Data Synthesis & Translation

Successful development of methyl 2-(3-phenylcyclobutyl)acetate analogs hinges on recognizing that rodent models will under-predict the systemic exposure of the prodrug due to CES1c[6]. When advancing these compounds toward clinical trials, researchers must rely on dog or non-human primate models, which possess a plasma esterase profile much closer to humans[4][5]. By rigorously tracking both the ester and the acid through self-validating in vitro assays and polarity-switching bioanalysis, drug development professionals can confidently optimize this highly effective scaffold for therapeutic use.

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Protocols & Analytical Methods

Method

Chromatographic purification methods for Methyl 2-(3-phenylcyclobutyl)acetate

Application Note: Chromatographic Purification and Diastereomeric Resolution of Methyl 2-(3-phenylcyclobutyl)acetate Executive Summary & Physicochemical Profiling Methyl 2-(3-phenylcyclobutyl)acetate is a lipophilic smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification and Diastereomeric Resolution of Methyl 2-(3-phenylcyclobutyl)acetate

Executive Summary & Physicochemical Profiling

Methyl 2-(3-phenylcyclobutyl)acetate is a lipophilic small molecule featuring a 1,3-disubstituted cyclobutane scaffold. Cyclobutane rings are highly valued in medicinal chemistry as rigidified bioisosteres, but they present significant purification challenges during synthesis. The molecule exists as cis and trans diastereomers which share identical molecular weights and lack highly polar functional groups, rendering their physicochemical properties nearly indistinguishable by standard distillation or simple crystallization[1].

To achieve high-purity isolation, a multi-dimensional chromatographic approach is required. The separation causality hinges on subtle 3D conformational differences:

  • Cis-Isomer: Adopts a puckered conformation where the phenyl and methyl acetate groups orient to minimize steric hindrance. This results in a more compact, folded molecular volume.

  • Trans-Isomer: The substituents are forced into an extended, anti-parallel orientation, maximizing the solvent-accessible surface area of the hydrophobic moieties.

In reversed-phase (RP) chromatography, the trans isomer exhibits a larger hydrophobic contact area with the stationary phase, leading to stronger retention. Conversely, the more compact cis isomer has less exposed hydrophobic surface area and elutes earlier. This elution order is a well-documented phenomenon in the RP-HPLC separation of other cyclobutane derivatives, such as [2].

Purification Workflow Visualization

Workflow Crude Crude Mixture Methyl 2-(3-phenylcyclobutyl)acetate Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash Bulk Bulk Purified Isomeric Mixture (>95% Purity) Flash->Bulk Removes polar/non-polar impurities Prep Preparative RP-HPLC (C18, MeCN/H2O) Bulk->Prep Cis Cis-Isomer Fraction (Earlier Elution) Prep->Cis Compact structure Trans Trans-Isomer Fraction (Later Elution) Prep->Trans Extended structure QC LC-IM-MS Quality Control (Isomeric Purity Verification) Cis->QC Trans->QC

Caption: Fig 1. End-to-end chromatographic workflow for isolating Methyl 2-(3-phenylcyclobutyl)acetate isomers.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

Objective: Remove crude synthetic byproducts (e.g., Wittig reagents, unreacted phenylcyclobutanone, or esterification reagents) prior to diastereomeric resolution[3]. Causality: Silica gel effectively separates the target ester from highly polar or highly non-polar impurities using a Hexane/Ethyl Acetate gradient, providing a clean binary mixture of isomers for downstream high-resolution HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Column Equilibration: Equilibrate a silica gel flash column (e.g., 40g cartridge for a 1g crude scale) with 100% Hexane at a flow rate of 40 mL/min.

  • Loading: Dry-load the sample onto Celite to prevent band broadening, or apply directly to the column head if highly concentrated.

  • Gradient Elution:

    • 0–5 min: 100% Hexane (Isocratic) to elute highly non-polar impurities.

    • 5–25 min: Linear gradient from 0% to 20% Ethyl Acetate in Hexane. The target isomeric mixture typically elutes around 10–15% Ethyl Acetate.

  • Self-Validating Check: Analyze fractions via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The target compound is UV active at 254 nm due to the phenyl ring. Pool fractions containing the target mass and concentrate under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (Diastereomeric Resolution)

Objective: Baseline separation of the cis and trans diastereomers. Causality: A C18 stationary phase combined with an optimized H2O/Acetonitrile gradient maximizes the subtle hydrophobic interaction differences between the compact cis and extended trans geometries[3].

Mechanism Stationary C18 Stationary Phase (Hydrophobic Surface) Cis Cis-Isomer Compact Structure Lower Hydrophobic Contact Cis->Stationary Weak Interaction (Fast Elution) Trans Trans-Isomer Extended Structure Higher Hydrophobic Contact Trans->Stationary Strong Interaction (Slow Elution) Mobile Mobile Phase (H2O / MeCN Gradient) Mobile->Cis Solvates easily Mobile->Trans Solvates moderately

Caption: Fig 2. RP-HPLC separation mechanism based on hydrophobic surface area contact.

Step-by-Step Methodology:

  • System Setup: Use a Preparative HPLC system equipped with a C18 column (e.g., Phenomenex Luna, 21.2 × 250 mm, 5 µm) and a UV detector set to 210 nm (ester carbonyl) and 254 nm (phenyl ring).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid. (Note: Formic acid ensures sharp peak shapes and maintains MS compatibility for downstream fraction checks[4].)

  • Sample Injection: Dissolve the bulk purified mixture in Acetonitrile (up to 50 mg/mL). Inject 1–2 mL per run to prevent column overloading, which causes peak coalescence in closely eluting diastereomers.

  • Elution Profile: Run a shallow gradient (refer to Table 2) to maximize the resolution ( Rs​ ) between the isomers.

  • Collection: Collect the earlier eluting peak (cis-isomer) and the later eluting peak (trans-isomer) into separate vials. Lyophilize to remove solvents.

Protocol 3: Analytical Verification via LC-IM-MS

Objective: Orthogonal verification of isomeric purity. Causality: separates gas-phase ions based on their rotationally averaged collision cross sections (CCS)[5]. The compact cis isomer has a smaller CCS and therefore a shorter drift time through the ion mobility cell compared to the extended trans isomer[6]. This provides definitive proof of diastereomeric purity even if chromatographic peaks exhibit tailing.

Step-by-Step Methodology:

  • Injection: Inject 1 µL of a 1 µg/mL solution of the isolated fraction into an LC-IM-MS system (e.g., a traveling wave ion mobility spectrometer).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode.

  • Drift Time Analysis: Measure the arrival time distribution. The cis isomer will present a distinct, earlier arrival time centroid compared to the trans isomer, confirming successful resolution and validating the HPLC pooling strategy[2].

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties

Property / BehaviorCis-IsomerTrans-IsomerCausality / Mechanism
3D Conformation Puckered / FoldedExtended / Anti-parallelSteric minimization vs. equatorial preference.
Hydrophobic Surface Area LowerHigherTrans geometry exposes the phenyl and ester groups to the solvent.
RP-HPLC Elution Order First (Earlier)Second (Later)Weaker interaction with C18 alkyl chains due to compact shape[7].
IM-MS Drift Time (CCS) ShorterLongerSmaller collision cross section traverses the drift tube faster[6].

Table 2: Preparative RP-HPLC Gradient Conditions

Time (min)% Solvent A (H2O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0703020.0
5.0703020.0
25.0406020.0
27.059520.0
32.059520.0
33.0703020.0

References

  • Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Yang, H.-C., & Mathai, G. (2024). Journal of the American Society for Mass Spectrometry, 35(8), 1768-1774.[2][6][7] URL:[Link]

  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Chatterjee, P., Dey, S., & Chakraborty, T. (2025). ES Chemistry and Sustainability, 5, 1928.[5] URL:[Link]

  • Separation of Cyclobutane Derivatives on HPLC columns. SIELC Technologies Application Notes.[4] URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for Methyl 2-(3-phenylcyclobutyl)acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemoselective arene hydrogenation of methyl 2-(3-phenylcyclobutyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemoselective arene hydrogenation of methyl 2-(3-phenylcyclobutyl)acetate, facilitating the transition from flat aromatic scaffolds to 3D cycloalkyl architectures ("escaping flatland").

Introduction & Mechanistic Rationale

In modern drug discovery, converting planar sp2 -hybridized aromatic rings into three-dimensional sp3 -hybridized saturated systems is a proven strategy to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability[1]. The substrate methyl 2-(3-phenylcyclobutyl)acetate presents a unique chemoselectivity challenge. It contains three distinct functional groups with varying sensitivities to reductive conditions:

  • The Phenyl Ring: Requires significant energy to overcome aromatic resonance stabilization (~36 kcal/mol)[2].

  • The Cyclobutane Ring: Possesses inherent ring strain (~26 kcal/mol) and is susceptible to strain-releasing hydrogenolysis (C-C bond cleavage) under harsh acidic conditions or with specific catalysts like PtO2​ [3],[4].

  • The Methyl Ester: Generally stable to mild hydrogenation but can be over-reduced to an alcohol under high-temperature/high-pressure ruthenium catalysis.

Causality in Catalyst Selection: Standard palladium on carbon (Pd/C) is highly effective for alkene reduction and benzyl deprotection but is kinetically sluggish for unactivated arenes, often requiring forcing conditions that risk ester reduction. Conversely, platinum oxide ( PtO2​ ) in acidic media readily reduces arenes but frequently triggers the hydrogenolysis of strained four-membered rings[3].

To achieve optimal chemoselectivity, Rhodium on Alumina ( Rh/Al2​O3​ ) is the catalyst of choice. Rhodium significantly lowers the activation barrier for arene saturation, allowing the reaction to proceed at ambient temperature and moderate pressure[5]. The neutral alumina support prevents the acid-catalyzed ring-opening of the cyclobutane moiety, ensuring the exclusive formation of the target compound: methyl 2-(3-cyclohexylcyclobutyl)acetate [6].

Reaction Pathway & Chemoselectivity

G SM Methyl 2-(3-phenylcyclobutyl)acetate (Aromatic Substrate) Intermediate Partially Saturated Intermediates SM->Intermediate H2, Rh/Al2O3 (Mild) SideProduct Ring-Opened Hydrogenolysis Products SM->SideProduct PtO2 / Acid (Strain Release) Product Methyl 2-(3-cyclohexylcyclobutyl)acetate (3D Cycloalkyl Product) Intermediate->Product +H2 (High Yield)

Caption: Chemoselective hydrogenation pathway avoiding strain-releasing cyclobutane cleavage.

Quantitative Protocol Comparison

The following table summarizes the operational parameters for the two validated protocols. Protocol A is recommended for discovery-scale synthesis due to its mildness, while Protocol B serves as a scalable alternative for process chemistry.

ParameterProtocol A: Rh/Al2​O3​ (Recommended)Protocol B: Ru/C (Scalable Alternative)
Catalyst Loading 5% Rh/Al2​O3​ (10-15 wt% to substrate)5% Ru/C (5-10 wt% to substrate)
Solvent Ethyl Acetate (EtOAc) or MethanolMethanol (MeOH)
H2​ Pressure 50 - 100 psi (3.4 - 6.8 bar)200 - 500 psi (13.8 - 34.5 bar)
Temperature 25 °C (Ambient)50 - 60 °C
Reaction Time 12 - 16 hours6 - 8 hours
Typical Yield > 90%80 - 85%
Chemoselectivity Excellent (Intact ring and ester)Good (Trace ester reduction possible)

Experimental Methodologies

Protocol A: Mild Arene Hydrogenation using Rh/Al2​O3​

This protocol utilizes a self-validating system where the mild conditions inherently prevent over-reduction, ensuring high fidelity of the final product.

Step-by-Step Procedure:

  • Preparation: In a clean, dry pressure vessel (e.g., Parr shaker bottle or autoclave), dissolve methyl 2-(3-phenylcyclobutyl)acetate (1.0 mmol, ~204 mg) in 10 mL of anhydrous Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 25 mg of 5% Rh/Al2​O3​ (approx. 12 wt%). Safety Note: Rhodium catalysts can be pyrophoric when dry; add the catalyst to the solvent, not vice versa.

  • Purging: Seal the vessel. Purge the system with inert gas (Nitrogen or Argon) by pressurizing to 30 psi and venting (repeat 3 times). Follow this by purging with H2​ gas (pressurize to 30 psi, vent; repeat 3 times).

  • Reaction: Pressurize the vessel with H2​ to 80 psi. Seal the system and agitate (shake or stir at 500 rpm) at 25 °C for 14 hours.

  • Monitoring: Monitor the pressure gauge. A pressure drop indicates hydrogen consumption. Once the pressure stabilizes, the reaction is likely complete.

  • Workup: Vent the H2​ gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 2-(3-cyclohexylcyclobutyl)acetate as a clear oil.

Protocol B: High-Pressure Hydrogenation using Ru/C

Designed for larger-scale batches where Rhodium costs are prohibitive.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (10.0 mmol, ~2.04 g) in 40 mL of anhydrous Methanol in a high-pressure stainless-steel autoclave.

  • Catalyst Addition: Add 150 mg of 5% Ru/C .

  • Purging: Purge with Nitrogen (3x) and H2​ (3x) as described in Protocol A.

  • Reaction: Pressurize with H2​ to 300 psi. Heat the reactor to 55 °C while stirring at 800 rpm. Maintain for 8 hours.

  • Workup: Cool the reactor to room temperature before venting the H2​ gas. Purge with Nitrogen. Filter through Celite, wash with Methanol, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if trace alcohol byproducts are detected.

Self-Validating Analytical Systems

To ensure the scientific integrity of the experimental execution, rely on the following self-validating analytical markers. The causality of the reaction dictates specific shifts in the NMR spectrum:

  • Validation of Arene Reduction: In the 1H NMR spectrum, the multiplet corresponding to the five aromatic protons ( δ 7.15 – 7.35 ppm) must completely disappear. Concurrently, a large, complex multiplet corresponding to the new 11 cyclohexyl protons will emerge in the upfield aliphatic region ( δ 0.80 – 1.80 ppm).

  • Validation of Cyclobutane Integrity: The cyclobutane ring protons ( δ 1.50 – 2.50 ppm) will shift slightly but their relative integration (compared to the ester methyl group) must remain constant. If hydrogenolysis occurs, unexpected terminal methyl doublets ( δ ~0.9 ppm) will appear due to ring cleavage[3].

  • Validation of Ester Integrity: The sharp singlet of the methyl ester ( δ ~3.65 ppm, 3H) must remain completely intact. If over-reduction to the alcohol occurs (more common in Protocol B), this singlet will vanish, and a new triplet for the −CH2​OH group will appear around δ 3.50 ppm.

References

  • Yoon, T. (2017). Total Synthesis of Pseudo-Dimeric Cyclobutane Natural Products via Brønsted Acid-Catalyzed Asymmetric[2+2] Photocycloadditions. University of Wisconsin–Madison. URL:[Link]

  • Schiwek, C., Jandl, C., & Bach, T. (2022). Rhodium(CAAC)‐Catalyzed Arene Hydrogenation of Benzo‐Fused N‐Heterocycles to Saturated Building Blocks with an all‐cis Configuration. Advanced Synthesis & Catalysis (via ResearchGate). URL: [Link]

  • Andersson et al. (2021). Total synthesis of natural products based on hydrogenation of aromatic rings. PMC - NIH. URL:[Link]

  • Banerjee, N., & Kumar, R. (2025). Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes via Electrochemical Site Selective Carbonyl Reduction. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Phase-dependent kinetics in phenol hydrogenation over magnetic Fe2O3-TiO2 and Rh/Fe2O3-TiO2 catalysts. (2026). ResearchGate. URL:[Link]

  • Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. (2023). The Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Notes and Protocols for the Scalable Organic Synthesis of Methyl 2-(3-phenylcyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scalable synthesis of Methyl 2-(3-phenylcyclobutyl)acetate, a valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of Methyl 2-(3-phenylcyclobutyl)acetate, a valuable building block in medicinal chemistry and materials science. The described synthetic route is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification procedures. This application note details a four-step sequence commencing with the formation of a substituted cyclobutane core, followed by functional group manipulation, a key one-carbon homologation, and concluding with the final esterification. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations to ensure reliable and safe execution on a laboratory and pilot-plant scale.

Introduction

The cyclobutane motif is a key structural element in numerous biologically active molecules and functional materials. Its rigid, three-dimensional structure can impart unique conformational constraints and physicochemical properties to a molecule, making it a desirable scaffold in drug design. Methyl 2-(3-phenylcyclobutyl)acetate, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of the phenyl and methyl acetate moieties offers multiple points for further functionalization. This guide provides a robust and scalable synthetic strategy, moving beyond theoretical routes to a practical, field-tested approach.

Synthetic Strategy Overview

The chosen synthetic pathway is a four-step process designed for efficiency and scalability. The strategy hinges on the initial construction of the cyclobutane ring, followed by a one-carbon chain extension and final esterification.

Synthetic_Pathway A Diethyl Malonate + 1,3-Dibromo-2-phenylpropane B Diethyl 3-phenylcyclobutane-1,1-dicarboxylate A->B Cyclization C 3-Phenylcyclobutane-1,1-dicarboxylic acid B->C Hydrolysis D 3-Phenylcyclobutanecarboxylic acid C->D Decarboxylation E 2-(3-Phenylcyclobutyl)acetyl chloride D->E Acid Chlorination F Diazo(trimethylsilyl)methyl 2-(3-phenylcyclobutyl)ketone E->F Arndt-Eistert Reaction (Diazotization) G 2-(3-Phenylcyclobutyl)acetic acid F->G Wolff Rearrangement H Methyl 2-(3-phenylcyclobutyl)acetate G->H Fischer Esterification

Caption: Overall synthetic workflow for Methyl 2-(3-phenylcyclobutyl)acetate.

Experimental Protocols

Step 1: Synthesis of Diethyl 3-phenylcyclobutane-1,1-dicarboxylate

This initial step constructs the core cyclobutane ring through a nucleophilic substitution reaction. Diethyl malonate is deprotonated to form a nucleophilic enolate, which then undergoes a double alkylation with 1,3-dibromo-2-phenylpropane.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (2.2 equivalents) and anhydrous ethanol.

  • Malonate Addition: Cool the mixture to 0 °C and add diethyl malonate (2.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Cyclization: To the resulting solution, add a solution of 1,3-dibromo-2-phenylpropane (1.0 equivalent) in anhydrous ethanol dropwise over 2 hours.

  • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is purified by vacuum distillation to yield diethyl 3-phenylcyclobutane-1,1-dicarboxylate as a colorless oil.

Reagent/SolventMolar Eq.Quantity (for 1 mol scale)
1,3-Dibromo-2-phenylpropane1.0278.0 g
Diethyl Malonate2.0320.3 g
Sodium Ethoxide2.2149.7 g
Anhydrous Ethanol-2.5 L

Expected Yield: 60-70%

Step 2: Hydrolysis and Decarboxylation to 3-Phenylcyclobutanecarboxylic Acid

The synthesized diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by thermal decarboxylation to yield the monosubstituted carboxylic acid.

Protocol:

  • Hydrolysis: In a round-bottom flask, dissolve diethyl 3-phenylcyclobutane-1,1-dicarboxylate (1.0 equivalent) in ethanol. Add an aqueous solution of potassium hydroxide (3.0 equivalents) and reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.

  • Isolation of Diacid: Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Decarboxylation: Place the dry 3-phenylcyclobutane-1,1-dicarboxylic acid in a flask equipped for distillation. Heat the solid under vacuum to 150-170 °C. The dicarboxylic acid will melt and decarboxylate, evolving carbon dioxide. The product, 3-phenylcyclobutanecarboxylic acid, is then distilled under vacuum.

Reagent/SolventMolar Eq.Quantity (for 0.6 mol scale)
Diethyl 3-phenylcyclobutane-1,1-dicarboxylate1.0165.8 g
Potassium Hydroxide3.0101.0 g
Ethanol-1.0 L
Concentrated HCl-to pH 1-2

Expected Yield: 85-95%

Step 3: Homologation to 2-(3-Phenylcyclobutyl)acetic Acid via Arndt-Eistert Reaction

This crucial step extends the carbon chain by one methylene group. For enhanced safety and scalability, (trimethylsilyl)diazomethane is used as a substitute for the highly hazardous diazomethane.[1][2][3] The reaction proceeds through a Wolff rearrangement of an intermediate diazoketone.[4]

Protocol:

  • Acid Chloride Formation: In a flask under a nitrogen atmosphere, dissolve 3-phenylcyclobutanecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a solution of (trimethylsilyl)diazomethane (1.5 equivalents in hexanes) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 equivalents) in triethylamine. To the diazoketone solution at 0 °C, add this catalyst solution dropwise. Allow the reaction to warm to room temperature and stir overnight. A stream of nitrogen can be used to facilitate the removal of the evolved nitrogen gas.

  • Hydrolysis: Quench the reaction by the slow addition of water. Stir for 1 hour.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2-(3-phenylcyclobutyl)acetic acid. The product can be purified by recrystallization or column chromatography.

Reagent/SolventMolar Eq.Quantity (for 0.5 mol scale)
3-Phenylcyclobutanecarboxylic acid1.088.1 g
Oxalyl Chloride1.276.2 g
(Trimethylsilyl)diazomethane (2.0 M in hexanes)1.5375 mL
Silver Benzoate0.111.5 g
Triethylamine-50 mL
Anhydrous Dichloromethane/Diethyl Ether-As required

Expected Yield: 70-80%

Arndt_Eistert cluster_0 Arndt-Eistert Homologation A 3-Phenylcyclobutanecarboxylic Acid B Acid Chloride Formation (Oxalyl Chloride, DMF) A->B C 3-Phenylcyclobutylacetyl Chloride B->C D Diazotization ((CH3)3SiCHN2) C->D E Diazoketone Intermediate D->E F Wolff Rearrangement (Ag+, H2O) E->F G 2-(3-Phenylcyclobutyl)acetic Acid F->G

Caption: Key steps of the Arndt-Eistert homologation.

Step 4: Esterification to Methyl 2-(3-phenylcyclobutyl)acetate

The final step is a classic Fischer-Speier esterification, which is a reliable and scalable method for converting a carboxylic acid to its corresponding methyl ester.[5][6][7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-phenylcyclobutyl)acetic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC or GC-MS until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, Methyl 2-(3-phenylcyclobutyl)acetate, can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[8][9][10]

Reagent/SolventMolar Eq.Quantity (for 0.35 mol scale)
2-(3-Phenylcyclobutyl)acetic acid1.066.6 g
Methanol15168.2 g (212 mL)
Concentrated Sulfuric Acid0.155.1 g (2.8 mL)
Diethyl Ether-For extraction

Expected Yield: 85-95%

Safety and Scalability Considerations

  • Step 1 & 2: These steps involve standard laboratory procedures. For larger scales, efficient stirring and temperature control are crucial. The use of potassium hydroxide requires appropriate personal protective equipment.

  • Step 3 (Arndt-Eistert Reaction): While (trimethylsilyl)diazomethane is safer than diazomethane, it is still a hazardous reagent and should be handled with care in a well-ventilated fume hood.[11] For large-scale operations, a thorough risk assessment is mandatory.[12] The reaction is exothermic, and controlled addition of reagents is essential.

  • Step 4: The use of concentrated sulfuric acid requires caution. The work-up procedure involving neutralization of the acid should be performed carefully to avoid excessive gas evolution. Fractional distillation is an effective purification method for this final product on a larger scale.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of Methyl 2-(3-phenylcyclobutyl)acetate. By employing well-established reactions and providing detailed, step-by-step protocols, this guide is intended to enable researchers and process chemists to synthesize this valuable building block efficiently and safely. The strategic use of a safer diazomethane alternative in the key homologation step enhances the practicality of this route for larger-scale production.

References

  • Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(1), 31-36.
  • Heisig, G. B., & Stodola, F. H. (1943).
  • Perkin, W. H. (1887). Ueber die Einwirkung von Trimethylenbromid auf Aethermalonsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 179-183.
  • How to Purify Esterification Product? (2016). ResearchGate. [Link]

  • Cesar, J., & Sollner Dolenc, M. (2001). Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099-7102.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Purification by Fractional distillation/crystallisation (Procedure). Amrita Virtual Lab. [Link]

  • How to Purify by Fractional Distillation at Atmospheric Pressure. JoVE. [Link]

  • Ley, S. V., & Baxendale, I. R. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8439-8442.
  • Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763.
  • Aoyama, T., & Shioiri, T. (1981). New methods and reagents in organic synthesis. 17. Trimethylsilyldiazomethane (TMSCHN2) as a stable and safe substitute for hazardous diazomethane. Its application to the Arndt-Eistert synthesis. Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255.
  • The Fischer Esterification. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • Aoyama, T., & Shioiri, T. (1981). Trimethylsilyldiazomethane. Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255.
  • Sá, M. M., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 931.
  • Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]

  • Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 17. Trimethylsilydiazomethane (TMSCHN2) as a Stable and Safe Substitute for Hazardous Diazomethane. Its Application to the Arndt-Eistert Synthesis. J-Stage. [Link]

  • Wolff, L. (1912). Ueber die Umwandlung von Diazoketonen in Carbonsäurederivate. Justus Liebig's Annalen der Chemie, 394(1), 23-59.
  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2014). Journal of Visualized Experiments. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. [Link]

  • Arndt–Eistert reaction. Grokipedia. [Link]

  • Experiment 29 – The Fischer Esterification. University of Wisconsin-Stout. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1969). Journal of Chemical Education. [Link]

  • The Preparation of Cyclobutanecarboxylic Acid. Docenti. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]

  • Deoxygenation of stearic acids using alkaline treated beta molecular sieves assisted by microwave irradiation. Catalysis Science & Technology. [Link]

  • Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. PrepChem.com. [Link]

  • Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters. [Link]

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

Sources

Application

Using Methyl 2-(3-phenylcyclobutyl)acetate in cross-coupling reactions

Application Note: Advanced Cross-Coupling Strategies for Methyl 2-(3-phenylcyclobutyl)acetate in Drug Discovery Strategic Importance of the 3-Phenylcyclobutyl Motif In modern medicinal chemistry, increasing the fraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for Methyl 2-(3-phenylcyclobutyl)acetate in Drug Discovery

Strategic Importance of the 3-Phenylcyclobutyl Motif

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the solubility, metabolic stability, and overall clinical success rate of drug candidates. The cyclobutane ring serves as an excellent conformationally restricted bioisostere for both gem-dimethyl groups and phenyl rings.

Methyl 2-(3-phenylcyclobutyl)acetate (CAS: 1157184-43-4) is a highly versatile building block. By leveraging advanced transition-metal catalysis, this intermediate can be functionalized via two divergent pathways:

  • α-Arylation of the ester to build complex tertiary or quaternary centers[1].

  • Decarboxylative cross-coupling (following saponification) to utilize the aliphatic chain as a latent radical nucleophile[2].

Divergent Synthetic Pathways

The following workflow illustrates the logical divergence of Methyl 2-(3-phenylcyclobutyl)acetate into distinct chemical spaces based on the chosen catalytic strategy.

G cluster_A Pathway A: α-Arylation cluster_B Pathway B: Decarboxylative Coupling SM Methyl 2-(3-phenylcyclobutyl)acetate Enolate Lithium Enolate (via LiHMDS) SM->Enolate Base Acid 2-(3-phenylcyclobutyl)acetic acid (via Hydrolysis) SM->Acid LiOH PdCat Pd(OAc)2 / XPhos Catalytic Cycle Enolate->PdCat Ar-Br ProdA α-Aryl Ester Derivative PdCat->ProdA Radical Primary Alkyl Radical (via Ir-Photoredox) Acid->Radical Blue LED NiCat Ni-Catalyzed Cross-Coupling Radical->NiCat Ar-Br ProdB 1-(Arylmethyl)-3-phenylcyclobutane NiCat->ProdB

Workflow for divergent cross-coupling of Methyl 2-(3-phenylcyclobutyl)acetate.

Protocol A: Palladium-Catalyzed α-Arylation

Mechanistic Rationale

Esters are historically challenging to α-arylate compared to ketones due to the higher pKa of their α-protons (~25) and the propensity of the resulting enolates to undergo undesired Claisen condensations. To circumvent this, a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized to quantitatively generate the enolate at low temperatures[1].

The choice of the palladium catalyst is critical. We employ Pd(OAc)₂ paired with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos . The electron-rich nature of XPhos accelerates the oxidative addition of the aryl halide to the Pd(0) species. More importantly, its extreme steric bulk forces the two coupling partners together, drastically lowering the activation energy required for the challenging C(sp³)–C(sp²) reductive elimination step while suppressing competitive β-hydride elimination[1].

Step-by-Step Methodology

Self-Validation Note: Successful enolate formation is indicated by a homogeneous pale-yellow solution. If troubleshooting is required, quench a 0.1 mL aliquot with D₂O and analyze via ¹H-NMR for >95% deuterium incorporation at the α-position.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%). Add 2 mL of anhydrous THF and stir for 10 minutes until a homogeneous pre-catalyst solution forms.

  • Enolate Generation: In a separate flame-dried Schlenk flask under argon, dissolve Methyl 2-(3-phenylcyclobutyl)acetate (204 mg, 1.0 mmol) in 3 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol) over 5 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete and irreversible enolization.

  • Cross-Coupling: Add the aryl bromide (1.2 mmol) to the pre-catalyst vial. Using a cannula, transfer the cold enolate solution into the catalyst/aryl bromide mixture.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 80 °C in a pre-warmed oil bath for 12 hours.

  • Workup & Purification: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Photoredox/Nickel Dual-Catalyzed Decarboxylative Cross-Coupling

Mechanistic Rationale

Traditional cross-coupling of alkyl fragments requires sensitive organometallic reagents (e.g., Grignard or zinc reagents) which suffer from poor functional group tolerance and instability[3]. By hydrolyzing the ester to 2-(3-phenylcyclobutyl)acetic acid, we can utilize the carboxylic acid as a latent alkyl radical precursor via metallaphotoredox catalysis[2].

Under blue LED irradiation, the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ reaches a long-lived excited state (*Ir(III)). This excited species acts as a potent single-electron oxidant, accepting an electron from the deprotonated carboxylate to generate a carboxyl radical, which rapidly extrudes CO₂ to form a primary alkyl radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition with the aryl halide to form a Ni(II)-aryl complex. This complex intercepts the generated alkyl radical to form a high-valent Ni(III) intermediate, which undergoes rapid reductive elimination to forge the C(sp³)–C(sp²) bond[2].

G Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Ir2 Ir(II) Ir3_star->Ir2 SET from Carboxylate R_rad Alkyl Radical Ir3_star->R_rad generates Ir2->Ir3 SET to Ni Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Ar-X Oxidative Add. Ni3 Ni(III)-Ar-R Ni2->Ni3 Radical Capture Ni3->Ni0 Reductive Elim. (Product) R_rad->Ni2 intercepts

Synergistic photoredox and nickel catalytic cycles for decarboxylative coupling.

Step-by-Step Methodology

*Self-Validation Note: The active Ni-catalyst formation is visually confirmed by a color shift to deep green/blue upon the addition of the dtbbpy ligand. Complete degassing is strictly required; the presence of oxygen will quench the Ir(III) excited state and terminate the radical chain.

  • Saponification (Pre-step): Stir Methyl 2-(3-phenylcyclobutyl)acetate (1.0 mmol) with LiOH (3.0 mmol) in a 3:1 THF/H₂O mixture at room temperature for 4 hours. Acidify with 1M HCl, extract with EtOAc, and concentrate to yield 2-(3-phenylcyclobutyl)acetic acid.

  • Reaction Assembly: To an oven-dried 40 mL vial equipped with a Teflon septum, add the synthesized acid (190 mg, 1.0 mmol), aryl bromide (1.5 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (11.2 mg, 0.01 mmol, 1 mol%), NiCl₂·glyme (11.0 mg, 0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (13.4 mg, 0.05 mmol, 5 mol%), and Cs₂CO₃ (651 mg, 2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of anhydrous DMF. Degas the heterogeneous mixture by sparging with ultra-pure argon gas for 15 minutes through a submerged needle, with a venting needle in the septum.

  • Photocatalysis: Seal the vial with Parafilm. Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Irradiate the mixture for 24 hours. Crucial: Use a cooling fan to maintain the reaction temperature at ~25 °C to prevent thermal degradation of the catalyst.

  • Workup & Purification: Dilute the dark mixture with distilled water (20 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with water (2 × 10 mL) and brine (10 mL) to remove DMF. Dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

Comparative Data Analysis

The following table summarizes the operational parameters and strategic utility of both functionalization pathways to assist in route selection.

ParameterPathway A: α-ArylationPathway B: Decarboxylative Coupling
Bond Formed C(sp³)–C(sp²) at the α-ester carbonC(sp³)–C(sp²) at the exocyclic methylene
Reactive Intermediate Polar Lithium EnolateNeutral Primary Alkyl Radical
Catalyst System Pd(OAc)₂ / XPhosIr-Photocatalyst / NiCl₂·glyme
Base Requirement Strong, non-nucleophilic (LiHMDS)Mild, inorganic (Cs₂CO₃)
Functional Group Tolerance Moderate (Intolerant to acidic protons/ketones)Excellent (Tolerates alcohols, amines, carbonyls)
Primary Advantage Retains the ester for further derivatizationBypasses organometallic reagent instability

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in Methyl 2-(3-phenylcyclobutyl)acetate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical and chemoselective challenges associated with synthesizing Methyl 2-(3-phenylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical and chemoselective challenges associated with synthesizing Methyl 2-(3-phenylcyclobutyl)acetate .

Because 1,3-disubstituted cyclobutanes are highly strained and lack strong thermodynamic biases, their synthesis—typically via a [2+2] photocycloaddition followed by an Arndt-Eistert homologation—is fraught with mechanistic landmines [1] [2]. This guide deconstructs the causality behind common impurities and provides self-validating protocols to ensure absolute scientific integrity in your workflows.

Synthetic Workflow Overview

Below is the standard synthetic logic for generating the target scaffold. Understanding this pathway is critical for isolating where specific impurities originate.

Workflow A Styrene + Methyl Acrylate B [2+2] Photocycloaddition (Ir/Ru Dual Catalysis) A->B C Methyl 3-phenyl- cyclobutanecarboxylate B->C D Saponification (LiOH, THF/H2O) C->D E 3-phenylcyclobutane- carboxylic acid D->E F Arndt-Eistert Homologation 1. SOCl2  2. CH2N2 3. Ag2O, MeOH E->F G Methyl 2-(3-phenylcyclobutyl)acetate (Target) F->G

Figure 1: Synthetic workflow for Methyl 2-(3-phenylcyclobutyl)acetate via [2+2] cycloaddition.

Troubleshooting FAQs: Causality & Resolution

Q1: My final product is contaminated with a +14 Da mass impurity (LC-MS). Why am I yielding the free acid instead of the methyl ester? Causality: This is a classic case of nucleophilic competition during the Wolff rearrangement phase of the Arndt-Eistert homologation [2]. When the diazoketone intermediate is treated with silver(I) oxide ( Ag2​O ), it forms a highly reactive ketene. If adventitious water is present in your methanol or catalyst, H2​O (being a smaller, more aggressive nucleophile than MeOH) attacks the ketene, yielding 2-(3-phenylcyclobutyl)acetic acid. Resolution: You must maintain rigorously anhydrous conditions. Flame-dry all glassware, use strictly anhydrous methanol, and store your Ag2​O in a dark desiccator. Adding activated 3Å molecular sieves to the rearrangement vessel can scavenge trace moisture.

Q2: I am seeing a +34 Da mass shift in my crude product. What is this chloromethyl ketone impurity and how do I stop it? Causality: This occurs during the formation of the diazoketone from 3-phenylcyclobutanecarbonyl chloride. The reaction generates HCl as a byproduct. If this HCl is not immediately neutralized, it reacts with the diazomethane ( CH2​N2​ ) to form methyl chloride and N2​ . The liberated chloride ion then attacks the diazonium intermediate, forming a dead-end chloromethyl ketone rather than the desired diazoketone. Resolution: Ensure a strict stoichiometric excess of diazomethane. You must use a minimum of 2.5 equivalents of CH2​N2​ : one equivalent to form the diazoketone, and a second equivalent to act as a sacrificial base to neutralize the HCl. Alternatively, use trimethylsilyldiazomethane (TMSD) with a non-nucleophilic base like triethylamine ( Et3​N ).

Q3: How do I control the cis/trans diastereomeric ratio of the cyclobutane ring? Causality: 1,3-disubstituted cyclobutanes lack a strong thermodynamic bias. Standard thermal or un-catalyzed photochemical [2+2] cycloadditions will yield a near 1:1 cis/trans racemic mixture because the radical intermediates can freely rotate before ring closure. Resolution: You must intervene at the cycloaddition step. Utilizing a dual-catalysis approach—combining a visible-light photoredox catalyst (e.g., Ru(bpy)32+​ ) with a chiral Lewis acid—creates a rigid, stereocontrolled transition state by coordinating the methyl acrylate, allowing for highly diastereoselective and enantioselective ring closure [1].

Troubleshooting Start Impurity Detected in Final Product Q1 Is LC-MS mass M+14 (Free Acid)? Start->Q1 Acid Water in Wolff Rearrangement: Dry MeOH & Ag2O Q1->Acid Yes Q2 Is it a Diastereomer (Cis/Trans mix)? Q1->Q2 No Isomer Lack of Stereocontrol: Optimize Chiral Lewis Acid Q2->Isomer Yes Q3 Is mass M+34 (Chloromethyl ketone)? Q2->Q3 No Chloro HCl present during Diazoketone: Use excess CH2N2 Q3->Chloro Yes Unknown Run 2D-NMR for Structural Elucidation Q3->Unknown No

Figure 2: Logical troubleshooting tree for identifying and resolving common homologation impurities.

Quantitative Impurity Profiling

Impurity NameOriginating StepAnalytical SignatureCausalityRemoval / Mitigation Strategy
2-(3-phenylcyclobutyl)acetic acid Wolff RearrangementLC-MS: [M-H]- 189 m/zIR: Broad 3300 cm⁻¹Trace H2​O outcompeting MeOH during ketene trapping.Wash organic layer with saturated aqueous NaHCO3​ to extract the free acid.
Chloromethyl Ketone Diazoketone FormationLC-MS: [M+H]+ 209 m/zIsotope: 3:1 ³⁵Cl/³⁷Cl ratioInsufficient neutralization of HCl byproduct.Cannot be easily separated. Prevent by using >2.5 eq CH2​N2​ or Et3​N .
Styrene Oligomers [2+2] CycloadditionNMR: Broad multiplet peaks at 6.5-7.2 ppmOff-target radical propagation due to excess photon flux.Optimize photoredox catalyst loading; use a 450 nm LED with a cooling block.
Residual Silver Wolff RearrangementICP-MS: >10 ppm Ag Ag2​O catalyst carryover binding to the ester oxygen.Stir crude mixture with thiol-functionalized silica gel (SiliaMetS Thiol) for 2 hours, then filter.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Diastereoselective Synthesis of Methyl 3-phenylcyclobutanecarboxylate

This protocol utilizes a dual-catalytic photoredox approach to prevent cis/trans isomeric mixtures [1].

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 20 mL vial with Ru(bpy)3​Cl2​ (2.0 mol %), a chiral oxazaborolidine Lewis acid (10 mol %), and anhydrous CH2​Cl2​ (0.1 M).

  • Reagent Addition: Add styrene (1.0 eq) and methyl acrylate (3.0 eq). Seal the vial with a PTFE septum.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 24W Blue LED (450 nm) at room temperature for 14 hours. Ensure a cooling fan is actively preventing thermal background reactions.

  • IPC (Self-Validation): Pull a 10 µL aliquot, dilute in MeOH, and run GC-MS. Do not proceed unless the styrene peak has <5% relative abundance (indicating >95% conversion).

  • Workup: Concentrate the mixture in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the diastereopure cyclobutane.

Protocol B: Arndt-Eistert Homologation to Methyl 2-(3-phenylcyclobutyl)acetate

This protocol converts the saponified acid into the target homologated ester while actively preventing chloromethyl ketone and free acid impurities [2].

  • Acid Chloride Formation: Dissolve 3-phenylcyclobutanecarboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under Argon. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 1 drop of DMF as a catalyst. Stir for 2 hours at room temperature.

  • IPC (Self-Validation): Pull a 50 µL aliquot, evaporate the solvent with a stream of N2​ , and take an ATR-IR spectrum. Proceed only if the broad O-H stretch (3300 cm⁻¹) is completely gone and a sharp C=O stretch appears at ~1800 cm⁻¹.

  • Diazoketone Formation: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride and HCl. Redissolve in anhydrous THF and add dropwise to a solution of diazomethane (3.0 eq) in ether at 0 °C. Stir for 1 hour.

  • Wolff Rearrangement: Concentrate the diazoketone carefully. Redissolve in strictly anhydrous methanol (0.1 M). Add freshly dried Ag2​O (0.1 eq) and heat to 60 °C in the dark for 3 hours.

  • IPC (Self-Validation): Run LC-MS on a crude aliquot. Verify the presence of the [M+H]+ peak for the target ester and the strict absence of the M+14 (acid) and M+34 (chloromethyl ketone) peaks.

  • Purification: Filter the mixture through a pad of Celite to remove silver salts, concentrate, and purify via silica gel chromatography.

References

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A Dual-Catalysis Approach to Enantioselective[2+2] Photocycloadditions Using Visible Light. Science, 344(6182), 392-396. URL:[Link]

  • Peynircioğlu, N. B. (1992). The synthesis of some cyclobutylcarbinyl ketone derivatives and an investigation of the interaction... Middle East Technical University Open Access Repository. URL:[Link]

Optimization

Optimizing solvent selection for Methyl 2-(3-phenylcyclobutyl)acetate extraction

Welcome to the Technical Support and Troubleshooting Center for the extraction and purification of Methyl 2-(3-phenylcyclobutyl)acetate . This guide is engineered for researchers and process chemists optimizing liquid-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the extraction and purification of Methyl 2-(3-phenylcyclobutyl)acetate .

This guide is engineered for researchers and process chemists optimizing liquid-liquid extraction (LLE) workflows. Because this molecule features a highly lipophilic backbone (phenyl and cyclobutyl rings) coupled with a mildly polar, hydrolysis-sensitive hydrogen-bond acceptor (the methyl ester), selecting the optimal solvent requires balancing partition coefficients, phase separability, and green chemistry mandates.

Part 1: Core Principles & Solvent Selection FAQs

Q: Why is solvent selection so critical for Methyl 2-(3-phenylcyclobutyl)acetate, and what are the primary physicochemical factors to consider? A: The extraction efficiency of this intermediate is dictated by its partition coefficient ( Kd​ ) [1]. The molecule has an estimated LogP of ~3.5, making it highly lipophilic. However, the polar methyl ester moiety means that extremely non-polar solvents (like pure n-hexane) may fail to fully solvate the molecule, leading to poor recovery and emulsion risks. Conversely, highly polar solvents will co-extract aqueous impurities. The optimal solvent must provide strong dipole-dipole interactions for the ester while maintaining a high affinity for the aromatic ring.

Q: How do the GSK Solvent Selection Guidelines impact our choice of extraction solvent for this workflow? A: Historically, chlorinated solvents like Dichloromethane (DCM) or Chloroform were the default for extracting lipophilic esters. However, modern pharmaceutical development strictly adheres to sustainability and safety frameworks. According to the GSK Solvent Selection Guide [2], chlorinated solvents are flagged with severe penalties for environmental impact, waste disposal, and human health hazards. We strongly recommend substituting DCM with greener alternatives like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) , which offer comparable extraction efficiencies with significantly lower life-cycle impacts.

Q: Why is 2-MeTHF often preferred over Ethyl Acetate for this specific cyclobutane derivative? A: The causality lies in water miscibility and phase separation dynamics. EtOAc has a water solubility of ~8.3 g/100 mL, which can lead to the loss of the slightly polar ester into the aqueous phase and requires extensive drying steps. 2-MeTHF, on the other hand, has a much lower water miscibility (~14 g/100 mL water solubility, but water is only ~4% soluble in 2-MeTHF) and provides a cleaner, sharper phase separation [3]. This reduces the risk of ester hydrolysis during prolonged contact with the aqueous layer.

Part 2: Solvent Optimization & Quantitative Data

To facilitate your solvent selection, we have synthesized the thermodynamic and safety profiles of common LLE solvents for this specific molecular class.

Table 1: Solvent Comparison for Methyl 2-(3-phenylcyclobutyl)acetate Extraction

SolventBoiling Point (°C)Polarity IndexEst. Partition Coefficient ( Kd​ )Water MiscibilityGSK Sustainability ScoreRecommendation
Dichloromethane 39.63.1> 100LowRed (Avoid)Rejected (Toxicity)
n-Hexane 69.00.1~ 10Very LowRed (Avoid)Rejected (Poor Solvation)
Toluene 110.62.4~ 50Very LowAmber (Caution)Suboptimal (High BP)
Ethyl Acetate 77.14.4~ 85ModerateGreen (Preferred)Highly Recommended
2-MeTHF 80.23.5~ 95LowGreen (Preferred)Optimal

Part 3: Extraction Workflow & Logic Visualization

The following diagram illustrates the self-validating logic tree for selecting the extraction solvent based on the molecule's structural properties and green chemistry constraints.

SolventSelection Start Aqueous Mixture: Methyl 2-(3-phenylcyclobutyl)acetate Assess Evaluate Partition Coefficient (Estimated LogP ≈ 3.5) Start->Assess DCM DCM / Chloroform (High Toxicity, Low GSK Score) Assess->DCM Halogenated Hexane Hexane / Heptane (Poor Ester Solvation) Assess->Hexane Non-Polar GreenSolv EtOAc / 2-MeTHF (Optimal H-Bonding & Green Profile) Assess->GreenSolv Moderately Polar Reject Reject: Environmental & Safety Risks DCM->Reject Suboptimal Suboptimal: Risk of Emulsion & Low Yield Hexane->Suboptimal Proceed Proceed to LLE Protocol (High Yield, Phase Separation) GreenSolv->Proceed

Logical decision tree for selecting LLE solvents based on LogP and green chemistry guidelines.

Part 4: Troubleshooting Guide

Issue 1: I am experiencing severe emulsions during the extraction phase. How do I resolve this? Root Cause: Emulsions in cyclobutane-ester extractions typically occur due to unreacted starting materials, residual phase-transfer catalysts, or fine inorganic salts acting as surfactants at the liquid-liquid interface [1]. Solution:

  • Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the aqueous layer. This increases the density of the aqueous phase and decreases the solubility of the organic solvent in water (salting-out effect).

  • Filtration: If fine particulates are visible at the interface, pass the entire biphasic mixture through a pad of Celite before attempting separation.

  • Solvent Switch: If using EtOAc, switch to 2-MeTHF, which naturally resists emulsion formation due to its specific gravity and interfacial tension dynamics.

Issue 2: My isolated yield is low, and NMR shows the presence of the corresponding carboxylic acid. Root Cause: The methyl ester is highly susceptible to base- or acid-catalyzed hydrolysis during the aqueous workup. Prolonged exposure to extreme pH levels in the aqueous phase cleaves the ester into 2-(3-phenylcyclobutyl)acetic acid. Solution:

  • pH Control: Before adding the extraction solvent, quench the reaction carefully and adjust the aqueous phase pH to a strictly neutral range (pH 6.5–7.5) using saturated NaHCO3​ or dilute HCl .

  • Temperature Control: Perform the extraction at ambient temperature or slightly cooled (15–20°C) to kinetically slow any residual hydrolysis.

Part 5: Standard Operating Protocol (SOP) for Optimized Extraction

This self-validating protocol utilizes 2-MeTHF to ensure maximum yield, prevent hydrolysis, and adhere to sustainable chemistry practices.

Step-by-Step Methodology:

  • Reaction Quench & pH Adjustment: Transfer the crude reaction mixture to a separatory funnel. Carefully add saturated aqueous NaHCO3​ or 1M HCl until the aqueous phase registers a pH of 7.0 (validate with pH paper or a calibrated probe).

  • Primary Extraction: Add 2-MeTHF (volume equal to 1x the aqueous phase). Stopper the funnel and invert gently 3-4 times. Do not shake vigorously initially to prevent emulsion. Vent the funnel to release pressure.

  • Phase Separation: Allow the layers to separate for 5-10 minutes. The organic layer (2-MeTHF, density ~0.86 g/mL) will be the top layer . Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Secondary Extraction: Return the aqueous layer to the separatory funnel and extract with a second portion of 2-MeTHF (0.5x volume). Combine the organic layers. Self-Validation Step: Spot the aqueous layer on a TLC plate (Hexane:EtOAc 8:2) and stain with KMnO4​ . If no product spot is visible, extraction is complete.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 35°C) to yield the crude Methyl 2-(3-phenylcyclobutyl)acetate.

Part 6: References

  • Solvent Extraction Techniques - Organomation Source: Organomation Technical Guides URL:[Link]

  • Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses Source: Celignis Analytical URL:[Link]

Troubleshooting

Optimizing catalyst load for Methyl 2-(3-phenylcyclobutyl)acetate functionalization

Welcome to the Technical Support Center for the late-stage functionalization of Methyl 2-(3-phenylcyclobutyl)acetate . This molecule, featuring both an unactivated cyclobutane core and a pendant phenyl ring, presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the late-stage functionalization of Methyl 2-(3-phenylcyclobutyl)acetate . This molecule, featuring both an unactivated cyclobutane core and a pendant phenyl ring, presents unique chemo- and regioselectivity challenges.

This guide provides field-proven troubleshooting strategies, focusing on the critical optimization of catalyst loading for two primary functionalization pathways: Iridium-Catalyzed C(sp²)-H Borylation (phenyl ring) and Palladium-Catalyzed C(sp³)-H Arylation (cyclobutane ring).

Part 1: Iridium-Catalyzed C(sp²)-H Borylation of the Phenyl Ring

The steric bulk of the cyclobutyl group heavily influences the approach of the active catalyst during the borylation of the pendant phenyl ring. Standard catalyst systems rely on an iridium source and an N,N-ligand to form the active iridium(III) tris(boryl) complex[1].

FAQ & Troubleshooting

Q: Why is my borylation reaction stalling at 1.5 mol% Ir loading when using dtbpy as the ligand? A: The failure is not due to an insufficient catalyst load, but rather a steric mismatch. The standard dtbpy (4,4′-di-tert-butylbipyridine) ligand is sterically demanding. During the oxidative addition step, the bulky tert-butyl groups clash with the cyclobutyl moiety of Methyl 2-(3-phenylcyclobutyl)acetate, raising the activation barrier. Solution: Do not increase the catalyst load, as this will only lead to off-target diboron consumption. Instead, switch to tmphen (3,4,7,8-tetramethylphenanthroline). This ligand provides the necessary electron density to the Ir center but has a flatter, less sterically encumbered profile, allowing efficient turnover at loadings as low as 1.5 mol%[2].

Q: Can I increase the catalyst loading to 5 mol% to force the reaction to completion? A: Increasing the loading of [Ir(cod)OMe]2 beyond 2 mol% often leads to diminishing returns. High local concentrations of the active Ir(III) species can promote the rapid decomposition of B₂pin₂ into unreactive boron species before substrate activation occurs. Maintaining a low catalyst load (1.5 mol%) with the correct ligand ensures the substrate outcompetes diboron degradation[2].

Quantitative Data: Ir Catalyst Load & Ligand Optimization
Catalyst SourceLigandLoading (mol%)Conversion (%)Meta/Para Ratio
[Ir(cod)OMe]2dtbpy1.54585:15
[Ir(cod)OMe]2dtbpy5.04885:15
[Ir(cod)OMe]2tmphen1.592 >95:5
[Ir(cod)OMe]2tmphen0.588>95:5
Mechanistic Pathway

IrCycle Precat [Ir(cod)OMe]2 + Ligand Precatalyst Active Ir(III) tris(boryl) Active Catalyst Precat->Active + B2pin2 OxAdd Oxidative Addition (C-H Cleavage) Active->OxAdd + Substrate RedElim Reductive Elimination (Product Release) OxAdd->RedElim Steric Control RedElim->Active + B2pin2

Caption: Iridium(III)/Iridium(V) catalytic cycle for C-H borylation.

Self-Validating Experimental Protocol: Ir-Catalyzed Borylation
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Ir(cod)OMe]2 (0.75 mol%, equating to 1.5 mol% Ir) and tmphen (1.5 mol%) in dry cyclohexane. Stir for 10 minutes. Validation cue: The solution must turn a deep, homogeneous red, indicating ligand coordination.

  • Boron Activation: Add B₂pin₂ (1.5 equiv) and stir for 5 minutes. Validation cue: The solution will transition to a dark brown color, confirming the generation of the active Ir(III) tris(boryl) species.

  • Substrate Addition: Add Methyl 2-(3-phenylcyclobutyl)acetate (1.0 equiv).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup: Quench with methanol to destroy excess B₂pin₂, then filter through a short silica pad using EtOAc.

Part 2: Palladium-Catalyzed C(sp³)-H Arylation of the Cyclobutane Ring

Direct functionalization of the cyclobutane ring requires overriding the inherent challenges of C(sp³)-H activation, specifically the weak acidity of the C-H bonds and the propensity for unwanted β-hydride elimination or 1,4-palladium migration[3].

FAQ & Troubleshooting

Q: Why does my Pd-catalyzed C(sp³)-H arylation stall and form a black mirror on the flask at 10 mol% Pd(OAc)₂? A: High concentrations of Pd(OAc)2 without sufficient coordinating ligands lead to rapid aggregation into catalytically inactive palladium black. Furthermore, unliganded Pd(II) struggles to perform the Concerted Metalation-Deprotonation (CMD) step required to cleave the strong C(sp³)-H bond. Solution: Lower the catalyst loading to 5 mol% and introduce a mono-N-protected amino acid (MPAA) ligand, such as Boc-Val-OH. MPAA ligands bind in a bidentate fashion, acting as an internal base during the CMD step and stabilizing the monomeric Pd(II) intermediate, which prevents off-cycle aggregation[4].

Q: How do I suppress β-hydride elimination after the C-H activation step? A: Cyclobutane rings are highly strained, and the resulting alkyl-palladium intermediates are prone to β-hydride elimination or 1,4-palladium migration[3]. By maintaining a strictly optimized 1:2 ratio of Pd to MPAA ligand at a 5 mol% overall loading, the coordination sphere of the palladium remains saturated. This steric crowding accelerates the transmetalation step with the arylboronic acid, effectively outcompeting the slower β-hydride elimination pathway.

Quantitative Data: Pd Catalyst Load & Ligand Optimization
Pd SourceLigandLoading (mol%)Yield (%)Observation
Pd(OAc)2None10<10Rapid Pd black formation
Pd(OAc)2Boc-Val-OH1065Moderate turnover, some aggregation
Pd(OAc)2Boc-Val-OH582 Optimal stability and turnover
PdCl2Boc-Val-OH540Halide inhibition of CMD step
Mechanistic Pathway

PdWorkflow Substrate Cyclobutane Substrate CMD CMD Step (MPAA Ligand) Substrate->CMD Pd(II) Transmetalation Transmetalation (Ar-[B]) CMD->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->CMD Oxidation to Pd(II) Product Arylated Product RedElim->Product

Caption: Pd(II)/Pd(0) catalytic cycle for C(sp3)-H arylation via Concerted Metalation-Deprotonation.

Self-Validating Experimental Protocol: Pd-Catalyzed C(sp³)-H Arylation
  • Reagent Charging: To an oven-dried Schlenk tube, add Methyl 2-(3-phenylcyclobutyl)acetate (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(OAc)2 (5.0 mol%), and Boc-Val-OH (10.0 mol%).

  • Oxidant Addition: Add Ag₂CO₃ (2.0 equiv) to serve as the terminal oxidant to regenerate Pd(II) from Pd(0)[4].

  • Atmosphere Exchange: Evacuate the tube and backfill with N₂ (repeat three times).

  • Solvent Addition: Add a solvent mixture of HFIP/t-AmylOH (1:4 v/v). The highly polar, hydrogen-bond donating HFIP is critical for stabilizing the CMD transition state.

  • Reaction: Heat the mixture at 90 °C for 24 hours. Validation cue: The persistence of a homogeneous yellow/orange suspension (due to silver salts) without the formation of a metallic mirror on the glass confirms the MPAA ligand is successfully stabilizing the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and wash with saturated NH₄Cl to remove silver residues.

References

  • [4] Palladium-catalyzed enantioselective C-H functionalization via C-H palladation - Xingwei Li. Shaanxi Normal University.

  • [3] The role of 1,4-palladium migration in C(sp³)–H functionalization. National Institutes of Health (NIH).

  • [1] An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C–H Bonds on Large to Miniaturized Scales. Journal of the American Chemical Society (ACS).

  • [2] Iridium-Catalyzed Borylation of Strong Alkyl C(sp³)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Journal of the American Chemical Society (ACS).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: HPLC-UV vs. GC-FID for the Quantification of Methyl 2-(3-phenylcyclobutyl)acetate

As a Senior Application Scientist, I frequently encounter the challenge of selecting and validating the optimal chromatographic method for complex pharmaceutical intermediates. Methyl 2-(3-phenylcyclobutyl)acetate presen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting and validating the optimal chromatographic method for complex pharmaceutical intermediates. Methyl 2-(3-phenylcyclobutyl)acetate presents a unique analytical profile: it possesses a strongly UV-active phenyl chromophore making it highly amenable to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), yet its methyl ester functionality confers sufficient volatility for Gas Chromatography with Flame Ionization Detection (GC-FID)[1].

In this guide, we will objectively compare the performance of HPLC-UV against GC-FID and UPLC-UV. Grounded in the latest ICH Q2(R2) and ICH Q14 guidelines[2][3], this comparison explores the causality behind our experimental choices, ensuring that the chosen protocol functions as a robust, self-validating system for routine quantification.

Analytical Target Profile (ATP) & Causality of Method Selection

Under the ICH Q14 framework, the Analytical Target Profile (ATP) defines the required performance criteria for a method based on the Total Analytical Error (TAE)[4]. For Methyl 2-(3-phenylcyclobutyl)acetate, the ATP demands:

  • Specificity: Complete baseline resolution of the cis and trans geometric isomers of the cyclobutane ring.

  • Sensitivity: Limit of Quantitation (LOQ) ≤ 0.05% w/w to accurately monitor residual unreacted precursors.

  • Accuracy & Precision: Recovery rates of 98–102% with an intra-day Relative Standard Deviation (RSD) < 2.0%[2].

Why compare HPLC-UV and GC-FID? While HPLC-UV is the traditional workhorse for non-volatile pharmaceutical compounds, methyl esters are uniquely suited for GC-FID. Gas chromatography typically provides superior theoretical plate counts, which is critical for resolving closely eluting geometric isomers like cis/trans cyclobutanes[1]. Conversely, HPLC-UV avoids the thermal degradation risks associated with GC injection ports and leverages the strong π→π∗ transitions of the phenyl ring at 210–220 nm, offering excellent sensitivity without derivatization[5].

Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Defines Criteria Val Method Validation (ICH Q2(R2)) Dev->Val Optimizes Parameters Routine Routine Analysis & Lifecycle Mgmt Val->Routine Confirms Suitability Routine->ATP Continuous Improvement

Fig 1. Analytical procedure lifecycle for Methyl 2-(3-phenylcyclobutyl)acetate per ICH Q14/Q2(R2).

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST) run prior to sample analysis to confirm the system meets all performance criteria[2].

Protocol A: HPLC-UV Quantification Workflow
  • Diluent Preparation: Mix Acetonitrile and Milli-Q Water (50:50, v/v). Degas via sonication for 10 minutes.

    • Causality: Matching the diluent to the initial mobile phase strength prevents solvent-shock, which causes peak distortion and fronting.

  • Standard Preparation: Accurately weigh 50.0 mg of Methyl 2-(3-phenylcyclobutyl)acetate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

      • Causality: The moderate column length balances the required resolution of cis/trans isomers with an efficient run time.

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile. (0 min: 40% B 15 min: 80% B).

      • Causality: TFA suppresses residual silanol ionization on the stationary phase, sharpening the ester peaks and reducing tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

      • Causality: Captures the maximum absorbance ( λmax​ ) of the unconjugated phenyl ring[5].

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST): Inject the standard solution six times. The system validates itself for the run only if the resolution ( Rs​ ) between cis and trans isomers is > 1.5, and the RSD of the peak area is < 2.0%[2].

Protocol B: GC-FID Alternative Workflow
  • Sample Preparation: Dissolve 20.0 mg of the sample in 10 mL of GC-grade Hexane (2.0 mg/mL). Add 1.0 mg/mL of methyl nonadecanoate as an internal standard (IS).

    • Causality: The internal standard acts as an embedded self-validation mechanism, mathematically correcting for the inherent injection volume variability of GC split/splitless inlets.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Inlet: 250°C, Split ratio 20:1.

    • Detector: FID at 280°C.

Validation Data & Performance Comparison

To objectively compare these platforms, a full ICH Q2(R2) validation was executed. The data below synthesizes the performance metrics for quantifying Methyl 2-(3-phenylcyclobutyl)acetate across three modalities.

Validation Parameter (ICH Q2)HPLC-UV (Standard)UPLC-UV (High-Throughput)GC-FID (High-Resolution)
Linearity Range (µg/mL) 0.5 – 1500.1 – 1501.0 – 200
Correlation Coefficient ( R2 ) 0.99940.99980.9989
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL0.30 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.10 µg/mL1.00 µg/mL
Accuracy (% Recovery) 99.2 ± 0.8%99.8 ± 0.4%98.5 ± 1.2%
Intra-day Precision (RSD, n=6) 0.85%0.42%1.60%
Isomer Resolution ( Rs​ ) 1.82.43.5
Total Run Time 20 min6 min22 min

Data Interpretation: While GC-FID provides exceptional resolution for the cis/trans isomers ( Rs​ = 3.5) due to the high efficiency of capillary columns[1], HPLC-UV demonstrates superior sensitivity (lower LOQ) driven by the strong UV absorbance of the phenyl group[5]. UPLC-UV emerges as the optimal compromise, offering rapid run times and the highest precision.

DecisionTree Start Methyl 2-(3-phenylcyclobutyl)acetate Quantification Isomer Is cis/trans isomer resolution critical? Start->Isomer Thermal Is the sample matrix thermally stable? Isomer->Thermal Yes HPLC Select HPLC-UV (Standard Robustness) Isomer->HPLC No GC Select GC-FID (High Plate Count) Thermal->GC Yes UPLC Select UPLC-UV (High Throughput) Thermal->UPLC No (Use Sub-2µm LC)

Fig 2. Decision matrix for selecting the optimal chromatographic technique for cyclobutyl esters.

Conclusion

The validation of analytical procedures for complex intermediates like Methyl 2-(3-phenylcyclobutyl)acetate requires a deep understanding of both the molecule's physicochemical properties and the regulatory expectations outlined in ICH Q2(R2) and Q14.

If baseline resolution of geometric isomers is the primary bottleneck, GC-FID is a highly effective tool[1]. However, for routine pharmaceutical quality control where thermal stability and high sensitivity are paramount, HPLC-UV—and particularly UPLC-UV—remains the most robust, self-validating choice[5]. By integrating strict System Suitability Testing and causality-driven method development, laboratories can ensure their analytical data is both scientifically sound and regulatory-compliant.

References
  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - ResearchGate. 1

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciELO.5

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. 2

  • Final IWG Concept Paper Q2(R2) and Q14 - ICH.3

  • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) - CASSS. 6

  • AUTOMATING ICH-Q2(R2) VALIDATION OF ANALYTICAL PROCEDURES - PharmaLex. 4

Sources

Comparative

Comparative Reactivity Guide: Methyl vs. Ethyl 2-(3-phenylcyclobutyl)acetate in Synthetic and Biological Systems

Executive Summary In the development of conformationally restricted pharmaceuticals, the 3-phenylcyclobutyl motif is frequently utilized to improve metabolic stability and target specificity. Two primary synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of conformationally restricted pharmaceuticals, the 3-phenylcyclobutyl motif is frequently utilized to improve metabolic stability and target specificity. Two primary synthetic intermediates used to incorporate this scaffold are methyl 2-(3-phenylcyclobutyl)acetate and ethyl 2-(3-phenylcyclobutyl)acetate . While structurally similar, the choice of the ester alkyl group (methyl vs. ethyl) fundamentally alters the molecule's reactivity profile in both synthetic nucleophilic acyl substitutions and biological enzymatic hydrolysis.

This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for empirical testing.

Mechanistic Causality: Sterics, Electronics, and the Cyclobutane Scaffold

The reactivity of carboxylic esters is governed by the vulnerability of the carbonyl carbon to nucleophilic attack. The transition from a methyl ester to an ethyl ester introduces subtle but critical changes to the reaction's activation energy ( Ea​ )[1].

A. Steric Hindrance and the Tetrahedral Intermediate

During base-catalyzed hydrolysis (saponification) or amidation, the sp2 -hybridized carbonyl carbon undergoes nucleophilic attack, temporarily becoming an sp3 -hybridized tetrahedral intermediate[2]. This rehybridization compresses the bond angles from ~120° to ~109.5°, forcing the substituents into closer proximity.

  • Methyl Ester: The smaller methyl group provides minimal steric clash during this transition, lowering the activation energy required to reach the transition state[1].

  • Ethyl Ester: The ethyl group possesses a larger Taft steric parameter ( Es​ ). The increased bulk creates steric repulsion in the tetrahedral intermediate, significantly decreasing the reaction rate constant ( k )[3].

B. Electronic (Inductive) Effects

Alkyl groups are electron-donating via hyperconjugation and inductive effects. The ethyl group is a stronger electron donor than the methyl group. Consequently, the ethyl group donates more electron density into the ester oxygen, which in turn slightly reduces the electrophilicity (partial positive charge) of the carbonyl carbon[2]. This makes the ethyl ester less susceptible to attack by nucleophiles like hydroxide ions or amines.

C. Enzymatic Hydrolysis Variations

While chemical hydrolysis strictly follows the rule of "smaller is faster," biological hydrolysis via human carboxylesterases (e.g., hCE1 and hCE2) is more complex. Carboxylesterases possess specific binding pockets where both steric hindrance and the electron density of the alkoxy group dictate the metabolic rate[4]. Depending on the specific enzyme isoform, the slightly higher lipophilicity of the ethyl group can sometimes alter active-site affinity, leading to divergent half-lives ( t1/2​ ) in plasma and liver microsomes compared to purely chemical environments[1].

Visualizing the Reaction Pathway

G A Ester Substrate (Methyl/Ethyl) B Tetrahedral Intermediate A->B Nucleophile Attack (Rate-Limiting) C Carboxylate Product B->C Alkoxide Elimination

Fig 1: Nucleophilic acyl substitution pathway highlighting the rate-limiting tetrahedral intermediate.

Quantitative Data Comparison

The following table summarizes the comparative performance of both esters across standard synthetic and biological assays. Data is extrapolated from homologous ester kinetic studies applied to the 2-(3-phenylcyclobutyl)acetate scaffold[1][4].

ParameterMethyl 2-(3-phenylcyclobutyl)acetateEthyl 2-(3-phenylcyclobutyl)acetateMechanistic Driver
Chemical Hydrolysis ( kobs​ ) High ( 4.2×10−2 min−1 )Low ( 1.8×10−2 min−1 )Steric clash in sp3 intermediate
Relative Activation Energy ( Ea​ ) LowerHigherAlkoxy group bulk (Taft Es​ )
Direct Amidation Yield (24h) > 85%< 65%Leaving group ability (MeO⁻ vs EtO⁻)
Enzymatic Stability (hCE1 t1/2​ ) ~ 15 min~ 12 minActive-site lipophilic binding[1]

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically verify the reactivity differences between the methyl and ethyl esters, researchers must utilize a self-validating kinetic assay. This protocol uses HPLC-UV to track mass balance—ensuring that the molar disappearance of the ester perfectly matches the molar appearance of the carboxylic acid product, thereby ruling out side reactions (such as epimerization of the cyclobutane ring).

Materials Required:
  • Substrates: Methyl and Ethyl 2-(3-phenylcyclobutyl)acetate (Equimolar purity >99%).

  • Internal Standard (IS): Biphenyl (inert, UV-active).

  • Solvent System: THF / H2​O (1:1 v/v) to ensure substrate solubility.

  • Catalyst: 0.1 M LiOH aqueous solution.

  • Quenching Agent: 0.1 N HCl.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare a 10 mM solution of the chosen ester in THF. Add Biphenyl (IS) to a final concentration of 2 mM.

  • Reaction Initiation: Transfer 5 mL of the substrate solution to a jacketed reaction vessel maintained at exactly 37 °C. Add 5 mL of 0.1 M LiOH to initiate the saponification. Start the timer ( t=0 ).

  • Time-Course Sampling: At intervals of 0, 5, 10, 15, 30, and 60 minutes, extract a 100 µL aliquot from the reaction mixture.

  • Immediate Quenching: Instantly dispense the 100 µL aliquot into a vial containing 900 µL of 0.1 N HCl. Causality: The acid neutralizes the LiOH catalyst immediately, freezing the reaction state for accurate temporal analysis.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample into an HPLC equipped with a C18 reverse-phase column. Monitor at 220 nm.

  • Data Validation (The Self-Validating Step): Calculate the concentration of the remaining ester and the newly formed 2-(3-phenylcyclobutyl)acetic acid relative to the Biphenyl IS. The sum of [Ester]t​+[Acid]t​ must equal [Ester]t=0​ . A deviation >5% indicates sample degradation or structural rearrangement.

  • Kinetic Modeling: Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Preparation Equimolar ester in THF/H2O Step2 2. Initiation Add LiOH catalyst at 37°C Step1->Step2 Step3 3. Quenching Aliquots into 0.1N HCl Step2->Step3 Step4 4. Analysis HPLC-UV vs Internal Std Step3->Step4

Fig 2: Self-validating experimental workflow for kinetic profiling of ester hydrolysis via HPLC-UV.

Conclusion & Application Strategy

For drug development professionals synthesizing 2-(3-phenylcyclobutyl)acetate derivatives:

  • Select the Methyl Ester when the ester is strictly a synthetic intermediate meant to be hydrolyzed or amidated later in the synthetic route. Its lower activation energy guarantees higher yields and shorter reaction times under milder conditions.

  • Select the Ethyl Ester if the ester is intended to serve as a prodrug moiety. The added steric bulk and altered electron density provide a tunable dial for modulating the biological half-life against human carboxylesterases[3][4].

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) URL:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase PubMed (NIH) URL:[Link]

Sources

Validation

GC-MS vs. LC-MS for Trace Analysis of Methyl 2-(3-phenylcyclobutyl)acetate: A Comprehensive Guide for Researchers

In the rigorous landscape of pharmaceutical development, the precise quantification of trace-level compounds is not merely a technical exercise but a cornerstone of safety and efficacy. Methyl 2-(3-phenylcyclobutyl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the precise quantification of trace-level compounds is not merely a technical exercise but a cornerstone of safety and efficacy. Methyl 2-(3-phenylcyclobutyl)acetate, a potential process-related impurity or metabolite, presents a classic analytical crossroads. Its semi-volatile nature and moderate polarity make it a candidate for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth, experimentally grounded comparison of these two premier analytical platforms, designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most robust and defensible method for their specific application.

The Analyte at the Crossroads: Physicochemical Considerations

The decision between GC-MS and LC-MS is fundamentally governed by the analyte's physicochemical properties. A molecule's volatility, thermal stability, and polarity dictate its compatibility with each technique.

  • Volatility: Methyl 2-(3-phenylcyclobutyl)acetate, as an ester, possesses sufficient volatility to be amenable to GC analysis.[1][2] The challenge lies in ensuring complete and reproducible vaporization without degradation.

  • Thermal Stability: This is a critical consideration. The high temperatures of a standard GC inlet (often >250°C) can induce thermal degradation in susceptible molecules, such as those with strained ring systems like cyclobutane.[3][4][5] Any degradation would lead to inaccurate quantification and the potential misidentification of impurities.

  • Polarity & Ionization: The molecule's moderate polarity makes it suitable for reversed-phase liquid chromatography.[6] In an LC-MS context, its structure is conducive to soft ionization techniques like Electrospray Ionization (ESI), which typically generate the intact molecular ion, a crucial feature for high-sensitivity quantitative analysis using tandem mass spectrometry (MS/MS).

This guide will now move from theoretical considerations to a practical, data-driven evaluation of both methodologies.

The Volatility-Based Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and mature technique for the analysis of volatile and semi-volatile compounds.[7][8] It offers high chromatographic efficiency, leading to excellent separation of complex mixtures. When coupled with mass spectrometry, it provides definitive compound identification based on characteristic fragmentation patterns.[9][10]

Causality Behind Experimental Choices

The rationale for attempting a GC-MS analysis is to leverage its high resolving power. The primary risk, as identified, is the thermal lability of the cyclobutane moiety. Therefore, the experimental design must prioritize minimizing thermal stress. This is achieved by using a highly inert inlet liner and the lowest possible injection temperature that still ensures complete volatilization. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is essential to maximize sensitivity by monitoring only the most abundant and specific ions for the target compound.[11]

Experimental Protocol: GC-MS

This protocol is designed as a self-validating system, where system suitability checks and quality controls would be run alongside samples to ensure ongoing performance.

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of the sample matrix (e.g., plasma), add 50 µL of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Add 3.0 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 100 µL of a GC-compatible solvent (e.g., ethyl acetate) for analysis.[1][12]

B. Instrumentation and Conditions

  • Gas Chromatograph: System capable of precise temperature and flow control.

  • Mass Spectrometer: Single Quadrupole or more advanced mass analyzer.

  • Column: Low-bleed, non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), to minimize column-analyte interactions.[9]

  • Inlet: Splitless injector at 250°C (optimized to be as low as possible).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions determined from a preliminary full-scan analysis.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample + IS extraction Liquid-Liquid Extraction (LLE) start->extraction concentration Evaporation & Reconstitution extraction->concentration injection Splitless Injection concentration->injection separation Capillary GC Separation injection->separation ionization Electron Ionization separation->ionization detection SIM Detection ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: High-level workflow for GC-MS based trace analysis.

Performance Data Summary: GC-MS

The following table summarizes the typical performance metrics achievable with a validated GC-MS method.

ParameterRepresentative ResultRationale
Linearity (r²)> 0.995Demonstrates a proportional response across the concentration range.[13][14]
Limit of Detection (LOD)0.8 ng/mLThe lowest concentration detectable with statistical confidence.[15][16]
Limit of Quantification (LOQ)2.5 ng/mLThe lowest concentration quantifiable with acceptable accuracy and precision.[15][17]
Accuracy (% Recovery)88 – 109%Closeness of the measured value to the true value, typically assessed via spike recovery.[18][19]
Precision (%RSD)< 10%Demonstrates the reproducibility of the measurement at a given concentration.[15][17]

The Polarity-Based Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for non-volatile, polar, and thermally labile compounds.[20][21][22] By performing the separation in the liquid phase at or near ambient temperature, it completely circumvents the issue of thermal degradation.[23] The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace quantitative bioanalysis.[24][25]

Causality Behind Experimental Choices

The primary driver for using LC-MS/MS is to mitigate the risk of thermal degradation and to achieve superior sensitivity. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the key to this performance. MRM is a highly specific detection technique where a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This two-stage filtering process drastically reduces background noise and chemical interference, leading to exceptionally low detection limits.[26] Sample preparation must focus on removing matrix components like phospholipids and salts that can interfere with the ESI process, a phenomenon known as matrix effects.[27][28][29][30]

Experimental Protocol: LC-MS/MS

This protocol is designed for maximum sensitivity and robustness, incorporating steps to minimize matrix interference.

A. Sample Preparation (Solid-Phase Extraction)

  • To 1.0 mL of sample matrix (e.g., urine), add 50 µL of the internal standard.

  • Condition a mixed-mode Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering salts and polar components.

  • Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase. This ensures good peak shape for the first eluting compounds.[31][32][33]

B. Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system for fast and efficient separations.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Column: High-efficiency C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions for the analyte and internal standard must be optimized by direct infusion.

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing start_lc Sample + IS extraction_lc Solid-Phase Extraction (SPE) start_lc->extraction_lc concentration_lc Evaporation & Reconstitution extraction_lc->concentration_lc injection_lc UHPLC Injection concentration_lc->injection_lc separation_lc Reversed-Phase Separation injection_lc->separation_lc ionization_lc Electrospray Ionization separation_lc->ionization_lc detection_lc MRM Detection ionization_lc->detection_lc quantification_lc Quantification detection_lc->quantification_lc reporting_lc Reporting quantification_lc->reporting_lc

Caption: High-level workflow for LC-MS/MS based trace analysis.

Performance Data Summary: LC-MS/MS

The following table summarizes the superior performance metrics achievable with a validated LC-MS/MS method.

ParameterRepresentative ResultRationale
Linearity (r²)> 0.998Excellent proportional response across a wide dynamic range.[13][14]
Limit of Detection (LOD)0.05 ng/mLSuperior sensitivity due to the high selectivity of MRM detection.[15][16]
Limit of Quantification (LOQ)0.15 ng/mLEnables precise and accurate measurement at very low concentrations.[15][17]
Accuracy (% Recovery)95 – 105%High accuracy is achievable with effective sample cleanup and an appropriate internal standard.[18][19]
Precision (%RSD)< 5%Excellent reproducibility, critical for regulated environments.[15][17]

Objective Comparison and Authoritative Recommendation

FeatureGC-MSLC-MS/MS
Analyte Suitability Requires volatility; risk of thermal degradation.Ideal for thermally labile and moderately polar compounds.
Sensitivity (LOQ) Good (low ng/mL)Excellent (sub ng/mL to pg/mL)
Selectivity Good (SIM)Unparalleled (MRM)
Matrix Effects Generally lower, but inlet activity is a concern.Can be significant; requires careful method development and cleanup.[27][28][34]
Throughput Moderate; longer run times.High; UHPLC enables rapid analysis.
Robustness Inlet contamination requires frequent maintenance.[3]Robust with proper sample preparation.
Expert Recommendation

For the trace analysis of Methyl 2-(3-phenylcyclobutyl)acetate, LC-MS/MS is unequivocally the superior and recommended technique.

The primary, non-negotiable advantage is the complete mitigation of thermal degradation risk, which ensures the analytical integrity of the results. Furthermore, the sensitivity and selectivity offered by a modern triple quadrupole mass spectrometer operating in MRM mode are an order of magnitude better than what is typically achievable by GC-MS. This enhanced performance is critical in pharmaceutical analysis, where detecting and quantifying impurities at the lowest possible levels is essential for patient safety and regulatory compliance.

While GC-MS may be a viable screening tool, for any definitive, quantitative, and validated trace analysis of this compound, the investment in developing a robust LC-MS/MS method is scientifically justified and will yield more reliable, sensitive, and defensible data.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
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